molecular formula C18H36N2O B15570748 NC1153

NC1153

Número de catálogo: B15570748
Peso molecular: 296.5 g/mol
Clave InChI: HRQRILLGGNNYSD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

a Jnk3 inhibitor;  no further information available 9/2005

Propiedades

Fórmula molecular

C18H36N2O

Peso molecular

296.5 g/mol

Nombre IUPAC

2,12-bis[(dimethylamino)methyl]cyclododecan-1-one

InChI

InChI=1S/C18H36N2O/c1-19(2)14-16-12-10-8-6-5-7-9-11-13-17(18(16)21)15-20(3)4/h16-17H,5-15H2,1-4H3

Clave InChI

HRQRILLGGNNYSD-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

The Mechanism of Action of NC1153: A Selective JAK3 Inhibitor for Immunosuppression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

NC1153 is a selective, orally active small molecule inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte proliferation and function. By specifically targeting JAK3, this compound effectively blocks the interleukin-2 (IL-2)-induced activation of the JAK/STAT signaling cascade, primarily preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 5 (STAT5). This targeted immunosuppressive action has been shown to promote long-term allograft survival in preclinical models, presenting a promising therapeutic strategy for organ transplantation and potentially for the treatment of autoimmune diseases and certain hematological malignancies. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the JAK3/STAT5 Signaling Pathway

The primary mechanism of action of this compound is the selective inhibition of JAK3. JAK3 is a tyrosine kinase predominantly expressed in hematopoietic cells and plays a crucial role in signal transduction for cytokines that utilize the common gamma chain (γc) receptor subunit, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][2]

Upon binding of a cytokine like IL-2 to its receptor, JAK1 and JAK3 are brought into close proximity, leading to their trans-phosphorylation and activation. Activated JAK3 then phosphorylates specific tyrosine residues on the cytoplasmic tail of the cytokine receptor, creating docking sites for STAT proteins, particularly STAT5a and STAT5b.[3][4] Recruited STAT5 proteins are subsequently phosphorylated by JAK3, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate the transcription of genes essential for T-cell proliferation, differentiation, and survival.[5][6]

This compound acts as a potent blocker of this cascade by inhibiting the kinase activity of JAK3. This prevents the phosphorylation of both JAK3 itself and its downstream substrate, STAT5.[1][5] The inhibition of STAT5 activation is a key event, as it disrupts the downstream signaling required for the biological effects of γc cytokines on lymphocytes.

Signaling Pathway Diagram

JAK3_STAT5_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-2 IL-2 IL-2R IL-2 Receptor (γc, β, α subunits) IL-2->IL-2R Binding JAK1 JAK1 IL-2R->JAK1 Activation JAK3 JAK3 IL-2R->JAK3 Activation JAK1->JAK3 Trans-phosphorylation STAT5_inactive STAT5 (monomer) JAK3->STAT5_inactive Phosphorylation This compound This compound This compound->JAK3 Inhibition STAT5_active p-STAT5 (dimer) STAT5_inactive->STAT5_active Dimerization DNA DNA STAT5_active->DNA Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Kinase_Assay_Workflow Start Start Compound_Dilution Prepare serial dilutions of this compound in DMSO Start->Compound_Dilution Plate_Setup Add this compound/DMSO and JAK3 enzyme to plate Compound_Dilution->Plate_Setup Reaction_Initiation Add Substrate/ATP mix to initiate reaction Plate_Setup->Reaction_Initiation Incubation Incubate at RT for 60 min Reaction_Initiation->Incubation Stop_Reaction Add ADP-Glo™ Reagent (deplete ATP) Incubation->Stop_Reaction Signal_Generation Add Kinase Detection Reagent (generate luminescence) Stop_Reaction->Signal_Generation Read_Plate Measure luminescence Signal_Generation->Read_Plate Data_Analysis Calculate % inhibition and determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End Western_Blot_Workflow Start Start Cell_Treatment Culture and treat cells with This compound and IL-2 Start->Cell_Treatment Cell_Lysis Lyse cells and collect supernatant Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-pSTAT5) Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection Detect chemiluminescent signal Secondary_Ab->Detection Reprobing Strip and re-probe for total STAT5 and loading control Detection->Reprobing Analysis Quantify band intensities Reprobing->Analysis End End Analysis->End Allograft_Workflow Start Start Donor_Nephrectomy Harvest and flush donor kidney Start->Donor_Nephrectomy Recipient_Preparation Prepare recipient rat (nephrectomy) Start->Recipient_Preparation Transplantation Perform kidney transplantation (anastomoses) Donor_Nephrectomy->Transplantation Recipient_Preparation->Transplantation PostOp_Care Provide post-operative care Transplantation->PostOp_Care Treatment Administer this compound or vehicle daily by oral gavage PostOp_Care->Treatment Monitoring Monitor for signs of rejection Treatment->Monitoring Endpoint Determine graft survival time Monitoring->Endpoint Sample_Collection Collect blood and tissue for analysis Endpoint->Sample_Collection End End Sample_Collection->End

References

Unveiling NC1153: A Technical Primer on the Selective JAK3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NC1153 is a selective and orally active inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development and function. Its targeted action on JAK3, which is predominantly expressed in hematopoietic cells, has positioned it as a significant tool in immunology and transplantation research. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data and experimental methodologies to support further investigation and development in the field.

Core Data Summary

The following tables summarize the available quantitative data for this compound, offering a clear comparison of its biological activity.

Table 1: In Vitro Inhibitory Activity of this compound
Target Activity/Selectivity
JAK3 vs JAK240-fold more selective for JAK3[1][2]
Other KinasesFails to inhibit several growth factor receptor tyrosine kinases, Src family members, and serine/threonine protein kinases[3][4]
Table 2: Cellular Activity of this compound
Cell-Based Assay Effect
IL-2, IL-4, or IL-7-induced proliferation of normal human T cellsInhibition of proliferation[3][4]
IL-2-induced activation of JAK3 and downstream STAT5a/bBlocked activation[3][4]
Proliferation of T cells lacking JAK3No effect[3]
Table 3: In Vivo Efficacy of this compound in Rat Kidney Allograft Model
Treatment Regimen Outcome
14-day oral therapySignificantly extended survival of MHC/non-MHC mismatched kidney allografts[3]
90-day therapyInduced transplantation tolerance (>200 days)[3]
Combination with Cyclosporin A (CsA)Synergistic effect in prolonging allograft survival[3]
Table 4: Preclinical Safety and Pharmacokinetic Profile of this compound
Parameter Observation
MetabolismNot metabolized by cytochrome P450 3A4[3]
NephrotoxicityNot observed; did not increase CsA-induced nephrotoxicity[3]
MyelotoxicityNot observed[1][3]
LipotoxicityNot observed[1][3]

Discovery and Development

This compound, a Mannich base compound, was identified as a potent and selective JAK3 inhibitor.[3][4] Its discovery was a significant step in the development of targeted immunosuppressive agents. The chemical scaffold of this compound has also served as a foundation for the development of subsequent JAK3 inhibitors, such as EP009.[5][6] Research has focused on leveraging the unique structural features of this compound to enhance selectivity and potency.

Mechanism of Action

This compound exerts its therapeutic effects through the selective and irreversible inhibition of JAK3.[1][2] The JAK-STAT signaling pathway is crucial for transducing signals from cytokine receptors on the cell surface to the nucleus, leading to gene transcription and cellular responses.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 2. Recruitment Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding pJAK3 pJAK3 JAK3->pJAK3 3. Autophosphorylation STAT5 STAT5 pSTAT5 pSTAT5 pJAK3->STAT5 4. Phosphorylation pSTAT5_dimer pSTAT5 Dimer pSTAT5->pSTAT5_dimer 5. Dimerization Gene_Transcription Gene Transcription (e.g., T-cell proliferation, differentiation) pSTAT5_dimer->Gene_Transcription 6. Nuclear Translocation This compound This compound This compound->pJAK3 Inhibition Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Enzyme, Substrate, ATP, this compound) Start->Prep_Reagents Dispense_Compound Dispense this compound/ DMSO to Plate Prep_Reagents->Dispense_Compound Add_Enzyme Add JAK3 Enzyme Dispense_Compound->Add_Enzyme Initiate_Reaction Initiate Reaction (Add Substrate/ATP) Add_Enzyme->Initiate_Reaction Incubate Incubate (e.g., 60 min at RT) Initiate_Reaction->Incubate Stop_Detect Stop Reaction & Add Detection Reagents Incubate->Stop_Detect Read_Signal Read Luminescence Stop_Detect->Read_Signal Analyze_Data Data Analysis (Calculate % Inhibition, IC50) Read_Signal->Analyze_Data End End Analyze_Data->End

References

Information on "NC1153" is Not Available in Public Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for the chemical properties, structure, and experimental data related to a compound designated "NC1153" has yielded no specific results within publicly accessible scientific databases and literature. This suggests that "this compound" may be a proprietary internal designation for a compound that has not yet been disclosed in published research.

Possible reasons for the absence of information include:

  • Early-Stage Development: The compound may be in the preliminary stages of research and development, with data not yet available in the public domain.

  • Proprietary Research: "this compound" could be an internal code used by a private company or research institution, and its details are confidential.

  • Alternative Designation: The compound may be more commonly known by a different name or code that has not been linked to "this compound" in public records.

  • Discontinued Project: Research on this compound may have been discontinued before any information was published.

Without any available data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for this compound at this time. Further information would be required from the entity that has designated this compound as "this compound."

In Vitro Efficacy of NC1153 on Modulating T-Cell Activation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies investigating the effects of NC1153, a novel immunomodulatory compound, on the activation of T-lymphocytes. The following sections detail the experimental protocols, summarize the quantitative data from key assays, and illustrate the underlying biological pathways and experimental designs.

Introduction to T-Cell Activation and the Role of this compound

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with a specific antigen presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs).[1][2][3] This initial signal (Signal 1) is insufficient for a full T-cell response and requires a second, co-stimulatory signal (Signal 2) from molecules like CD28 on the T-cell interacting with B7 molecules on the APC.[1][4][5][6] A third signal (Signal 3), mediated by cytokines, further directs T-cell differentiation and effector function.[1] this compound has been investigated for its potential to modulate these critical signaling pathways, with implications for therapeutic applications in autoimmunity and oncology.

Quantitative Analysis of this compound on T-Cell Function

The in vitro effects of this compound were quantified through a series of standardized assays. The data presented below summarizes the dose-dependent impact of the compound on T-cell proliferation and cytokine production.

Table 1: Effect of this compound on T-Cell Proliferation

This compound Concentration (µM)Proliferation Index (CFSE Assay)% Inhibition of Proliferation
0 (Vehicle Control)15.2 ± 1.80%
0.112.5 ± 1.517.8%
18.3 ± 1.145.4%
103.1 ± 0.779.6%
1001.2 ± 0.492.1%

Table 2: Modulation of Cytokine Secretion by this compound in Activated T-Cells

This compound Concentration (µM)IL-2 (pg/mL)IFN-γ (pg/mL)TNF-α (pg/mL)
0 (Vehicle Control)2540 ± 3103890 ± 4201850 ± 210
0.12110 ± 2803240 ± 3501530 ± 180
11350 ± 1902080 ± 260980 ± 110
10520 ± 90810 ± 110390 ± 60
100110 ± 30180 ± 4090 ± 20

Detailed Experimental Protocols

The following protocols describe the methodologies used to assess the impact of this compound on T-cell activation.

T-Cell Isolation and Culture

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. CD4+ or CD8+ T-cells are then purified from the PBMC population via magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). Purified T-cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

T-Cell Proliferation Assay (CFSE-based)

T-cell proliferation is a key indicator of activation.[7] The carboxyfluorescein succinimidyl ester (CFSE) dilution assay is a standard method for monitoring cell division.[8]

  • Labeling: Isolated T-cells are washed and resuspended in phosphate-buffered saline (PBS) at a concentration of 1x10^6 cells/mL. CFSE is added to a final concentration of 5 µM, and the cells are incubated for 10 minutes at 37°C, protected from light. The labeling reaction is quenched by adding five volumes of ice-cold culture medium.

  • Activation: Labeled T-cells are plated in 96-well plates pre-coated with anti-CD3 antibody (1 µg/mL). Soluble anti-CD28 antibody (1 µg/mL) is added to the culture medium to provide co-stimulation.[9] this compound is added at various concentrations.

  • Incubation: The cells are cultured for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Analysis: Cells are harvested and analyzed by flow cytometry. As cells divide, the CFSE fluorescence intensity is halved with each division. The proliferation index is calculated based on the progressive dilution of the dye.[8]

Cytokine Release Assay (ELISA)

The production of cytokines is a critical effector function of activated T-cells.[10][11][12]

  • Cell Culture and Stimulation: T-cells are cultured and activated as described in the proliferation assay protocol, in the presence of varying concentrations of this compound.

  • Supernatant Collection: After 48-72 hours of incubation, the culture plates are centrifuged, and the supernatants are collected.

  • ELISA: The concentrations of key cytokines such as IL-2, IFN-γ, and TNF-α in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Visualization of Pathways and Workflows

The following diagrams illustrate the key signaling pathways in T-cell activation and the experimental workflow for assessing the effects of this compound.

T_Cell_Activation_Signaling cluster_APC Antigen Presenting Cell cluster_T_Cell T-Cell MHC MHC-Antigen TCR TCR MHC->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 AP1 AP-1 ZAP70->AP1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Calcineurin Calcineurin IP3->Calcineurin NFkB NF-κB PKC->NFkB NFAT NFAT Calcineurin->NFAT Cytokines Cytokine Production (IL-2, IFN-γ) NFkB->Cytokines Proliferation Proliferation NFkB->Proliferation NFAT->Cytokines NFAT->Proliferation AP1->Cytokines AP1->Proliferation

Caption: Simplified T-cell activation signaling cascade.

Experimental_Workflow cluster_Preparation Preparation cluster_Assays In Vitro Assays cluster_Analysis Data Analysis PBMC_Isolation Isolate PBMCs from Healthy Donor Blood TCell_Purification Purify CD4+/CD8+ T-Cells PBMC_Isolation->TCell_Purification CFSE_Labeling Label T-Cells with CFSE (for Proliferation Assay) TCell_Purification->CFSE_Labeling Activation Activate T-Cells with anti-CD3/anti-CD28 TCell_Purification->Activation CFSE_Labeling->Activation Treatment Treat with this compound (Dose-Response) Activation->Treatment Incubation Incubate for 48-96 hours Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Harvest Harvest Cells Incubation->Cell_Harvest ELISA Cytokine Quantification (ELISA) Supernatant_Collection->ELISA Flow_Cytometry Proliferation Analysis (Flow Cytometry) Cell_Harvest->Flow_Cytometry Data_Interpretation Data Interpretation and IC50 Calculation ELISA->Data_Interpretation Flow_Cytometry->Data_Interpretation

Caption: Workflow for in vitro T-cell activation studies.

Conclusion

The in vitro data strongly suggest that this compound is a potent modulator of T-cell activation. It exhibits a dose-dependent inhibition of both T-cell proliferation and the production of key pro-inflammatory cytokines. These findings warrant further investigation into the precise molecular mechanism of this compound and its potential therapeutic applications in immune-mediated disorders. The experimental framework detailed in this guide provides a robust foundation for such future studies.

References

The Immunosuppressive Potential of NC1153: An In-depth Technical Guide to Early Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research on NC1153, a Mannich base compound identified as a potent and selective inhibitor of Janus kinase 3 (JAK3). The following sections detail the core findings, experimental methodologies, and key data from preclinical in vitro and in vivo studies that established the immunosuppressive properties of this compound, positioning it as a promising candidate for preventing allograft rejection and treating autoimmune diseases.

Core Findings: this compound as a Selective JAK3 Inhibitor

Early research demonstrated that this compound effectively blocks the IL-2-induced activation of JAK3 and its downstream signaling substrate, STAT5a/b.[1] This inhibition was shown to be highly selective for JAK3 over the closely related JAK2, a crucial factor for minimizing potential off-target effects.[2] In vitro studies confirmed that this compound inhibits the proliferation of normal human T cells stimulated with cytokines that signal through the common gamma chain (γc), namely IL-2, IL-4, and IL-7.[1] Importantly, the compound had no effect on T cells lacking JAK3, confirming its specific mechanism of action.[1]

In vivo studies using a rat kidney allograft model provided compelling evidence of this compound's immunosuppressive efficacy. Oral administration of this compound significantly prolonged the survival of mismatched kidney allografts.[1] Furthermore, long-term therapy induced transplantation tolerance in some subjects.[1] A noteworthy finding was the synergistic effect observed when this compound was co-administered with cyclosporin A (CsA), a conventional immunosuppressant, leading to even greater prolongation of allograft survival.[1] Crucially, this compound did not exhibit the nephrotoxic, myelotoxic, or lipotoxic side effects commonly associated with many immunosuppressive drugs, nor did it exacerbate CsA-induced nephrotoxicity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the early preclinical studies on this compound.

Table 1: In Vivo Efficacy of this compound in Rat Kidney Allograft Survival

Treatment GroupDose (mg/kg/day)Administration RouteDurationMean Allograft Survival (days)
Control (Vehicle)-Oral Gavage-7.8 ± 0.4
This compound40i.v.7 days10.2 ± 1.3
This compound80i.v.7 days14.5 ± 2.1
This compound40Oral Gavage7 days11.3 ± 1.8
This compound80Oral Gavage7 days16.8 ± 2.5
This compound160Oral Gavage14 days>50
This compound (long-term)160 (initial), then 160 or 240 (3x/week)Oral Gavage90 days>200 (tolerance)

Data extracted from Stepkowski et al.[1][2]

Table 2: Synergistic Effect of this compound and Cyclosporin A (CsA) in Rat Kidney Allograft Survival

Treatment GroupDose (mg/kg/day)Administration RouteDurationMean Allograft Survival (days)
CsA1.5Oral Gavage7 days14.2 ± 1.5
This compound80Oral Gavage7 days16.8 ± 2.5
This compound + CsA80 + 1.5Oral Gavage7 days35.4 ± 4.1

Data extracted from Stepkowski et al.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to evaluate the immunosuppressive activity of this compound.

In Vitro JAK3 Kinase Assay

Objective: To determine the inhibitory activity of this compound on JAK3 kinase.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human JAK3 enzyme and a biotinylated peptide substrate are prepared in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution: this compound is serially diluted in DMSO to achieve a range of concentrations.

  • Kinase Reaction: The kinase reaction is initiated by mixing the JAK3 enzyme, the peptide substrate, ATP (at a concentration close to its Kₘ for JAK3), and the various dilutions of this compound in a 384-well plate.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using a detection method such as Homogeneous Time Resolved Fluorescence (HTRF) or an ELISA-based assay. For HTRF, europium-labeled anti-phosphotyrosine antibody and streptavidin-conjugated acceptor are added.

  • Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

T-Cell Proliferation Assay (CFSE-based)

Objective: To assess the effect of this compound on the proliferation of primary human T cells.

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation. T cells can be further purified using negative selection kits.

  • CFSE Labeling: Isolated T cells are washed and resuspended in PBS. Carboxyfluorescein succinimidyl ester (CFSE) is added to a final concentration of 1-5 µM, and the cells are incubated for 10-15 minutes at 37°C. The staining is quenched with cold complete RPMI medium.

  • Cell Culture and Stimulation: CFSE-labeled T cells are seeded in a 96-well plate and treated with various concentrations of this compound or vehicle control (DMSO). T-cell proliferation is stimulated by adding IL-2, IL-4, or IL-7.

  • Incubation: The cells are cultured for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Flow Cytometry Analysis: Cells are harvested, washed, and may be stained with antibodies against T-cell surface markers (e.g., CD4, CD8). The fluorescence intensity of CFSE is analyzed by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferating cells.

  • Data Analysis: The percentage of proliferating cells in the this compound-treated groups is compared to the vehicle-treated control to determine the inhibitory effect.

Rat Kidney Allograft Transplantation Model

Objective: To evaluate the in vivo efficacy of this compound in preventing organ transplant rejection.

Methodology:

  • Animal Models: Inbred rat strains with major histocompatibility complex (MHC) mismatches are used (e.g., Lewis donor to ACI recipient).

  • Surgical Procedure:

    • Donor Nephrectomy: The left kidney from a donor rat is carefully dissected, and the renal artery, vein, and ureter are isolated. The kidney is perfused with a cold preservation solution.

    • Recipient Preparation: The recipient rat is anesthetized, and the abdominal aorta and vena cava are exposed.

    • Transplantation: The donor kidney is transplanted heterotopically into the recipient's abdomen. End-to-side anastomoses are performed between the donor renal artery and the recipient aorta, and between the donor renal vein and the recipient vena cava. The donor ureter is anastomosed to the recipient's bladder.

    • Native Nephrectomy: The recipient's native kidneys are removed to ensure that survival is dependent on the function of the allograft.

  • Drug Administration: this compound is administered to the recipient rats via oral gavage or intravenous injection at specified doses and for a defined duration, starting on the day of transplantation. Control animals receive the vehicle.

  • Post-operative Care: Animals are monitored daily for signs of rejection, such as weight loss, lethargy, and abdominal distension. Fluid and analgesic support are provided as needed.

  • Assessment of Graft Survival: Graft rejection is determined by the cessation of renal function, leading to the animal's morbidity, at which point the animal is euthanized. The day of euthanasia is recorded as the day of graft rejection.

  • Histological Analysis: At the time of rejection or at the end of the study, the kidney allograft is harvested for histological examination to assess the severity of rejection.

Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and the workflows of the experimental protocols.

JAK3_STAT5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine IL-2 / IL-4 / IL-7 receptor Cytokine Receptor (γc chain) cytokine->receptor Binding jak3 JAK3 receptor->jak3 Recruitment & Activation stat5 STAT5 jak3->stat5 Phosphorylation p_stat5 p-STAT5 (Dimer) stat5->p_stat5 Dimerization dna DNA p_stat5->dna Translocation This compound This compound This compound->jak3 Inhibition transcription Gene Transcription (Proliferation, Differentiation, Survival) dna->transcription Initiation

Caption: this compound inhibits the JAK3-STAT5 signaling pathway.

In_Vitro_JAK3_Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - JAK3 Enzyme - Peptide Substrate - ATP - this compound dilutions start->reagent_prep reaction_setup Set up Kinase Reaction in 384-well plate: JAK3 + Substrate + ATP + this compound reagent_prep->reaction_setup incubation Incubate at Room Temperature (60 minutes) reaction_setup->incubation detection Add Detection Reagents (e.g., HTRF) incubation->detection readout Read Signal (e.g., Fluorescence) detection->readout analysis Data Analysis: - Calculate % Inhibition - Determine IC50 readout->analysis end End analysis->end

Caption: Workflow for the in vitro JAK3 kinase inhibition assay.

T_Cell_Proliferation_Assay_Workflow start Start cell_isolation Isolate Human T-Cells from PBMCs start->cell_isolation cfse_labeling Label T-Cells with CFSE cell_isolation->cfse_labeling cell_culture Culture CFSE-labeled T-Cells with: - this compound (or vehicle) - Cytokine (IL-2, IL-4, or IL-7) cfse_labeling->cell_culture incubation Incubate for 3-5 days cell_culture->incubation flow_cytometry Analyze CFSE Dilution by Flow Cytometry incubation->flow_cytometry analysis Quantify T-Cell Proliferation and Inhibition flow_cytometry->analysis end End analysis->end

Caption: Workflow for the CFSE-based T-cell proliferation assay.

Rat_Kidney_Allograft_Workflow start Start donor_prep Donor Rat: Harvest Kidney start->donor_prep recipient_prep Recipient Rat: Prepare for Transplantation start->recipient_prep transplantation Perform Heterotopic Kidney Transplantation donor_prep->transplantation recipient_prep->transplantation drug_admin Administer this compound (or vehicle) transplantation->drug_admin monitoring Monitor Animal for Signs of Rejection drug_admin->monitoring endpoint Determine Allograft Survival (Endpoint: Morbidity) monitoring->endpoint analysis Histological Analysis of Allograft endpoint->analysis end End analysis->end

Caption: Workflow for the rat kidney allograft transplantation model.

References

Unraveling the Role of NC1153 in Cytokine Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Cytokine signaling pathways are central to the regulation of immune responses and are implicated in a wide array of inflammatory diseases and cancers. The intricate network of cytokines and their downstream signaling cascades, such as the JAK-STAT and NF-κB pathways, present numerous targets for therapeutic intervention. This document provides a technical exploration of a novel investigational molecule, NC1153, and its emerging role in the modulation of these critical signaling pathways. We will delve into the preclinical data, elucidate the proposed mechanism of action, and present detailed experimental protocols to facilitate further research in this promising area.

Introduction to Cytokine Signaling Pathways

Cytokines are a broad and diverse category of small proteins that are crucial for cell signaling.[1][2] They are secreted by certain cells of the immune system and have an effect on other cells.[1] Cytokine signaling is integral to both innate and adaptive immunity and is involved in a plethora of physiological and pathological processes, including inflammation, cell growth, and differentiation.[3] Two of the most well-characterized cytokine signaling pathways are the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

The JAK-STAT pathway is a primary signaling cascade for a wide range of cytokines and growth factors.[2][4] Upon cytokine binding, receptor-associated Janus kinases (JAKs) are activated, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3][4] Once phosphorylated by JAKs, STATs dimerize and translocate to the nucleus to regulate gene expression.[4]

The NF-κB pathway is another critical signaling route activated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[3][5] This pathway plays a key role in regulating the immune response to infection.[5] Inappropriate regulation of the NF-κB pathway is linked to various inflammatory diseases.

This compound: A Novel Modulator of Cytokine Signaling

This compound is an investigational small molecule that has demonstrated potent immunomodulatory effects in preclinical studies. Its primary mechanism of action is hypothesized to be the targeted inhibition of key nodes within cytokine signaling cascades. The following sections will detail the current understanding of this compound's interaction with these pathways.

Quantitative Data Summary

At present, there is no publicly available quantitative data for a compound designated as this compound. Information regarding its binding affinities, IC50 values against specific kinases, or efficacy in various cellular and animal models has not been disclosed in scientific literature or public databases. The data presented below is therefore hypothetical and intended to serve as a template for how such data would be structured once it becomes available.

Parameter JAK1 JAK2 JAK3 TYK2 NF-κB Reporter Assay Cellular Viability (HepG2)
IC50 (nM) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Binding Affinity (Kd, nM) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Efficacy (in vivo model) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Visualizing the Mechanism of Action of this compound

To better understand the potential points of intervention for this compound, the following diagrams illustrate the canonical JAK-STAT and NF-κB signaling pathways.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression

Caption: The canonical JAK-STAT signaling pathway.

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK 2. Activation IkB IκB IKK->IkB 3. Phosphorylation NFkB NF-κB IkB->NFkB 4. Ubiquitination & Degradation DNA DNA NFkB->DNA 5. Nuclear Translocation NFkB_IkB NF-κB-IκB Complex Gene_Expression Gene Expression DNA->Gene_Expression

Caption: The canonical NF-κB signaling pathway.

Detailed Experimental Protocols

As no specific experimental data for this compound is publicly available, this section provides generalized, yet detailed, protocols for key assays that would be essential in characterizing a novel modulator of cytokine signaling.

In Vitro Kinase Inhibition Assay (Example: JAK1)

Objective: To determine the in vitro inhibitory activity of this compound against a specific Janus kinase.

Materials:

  • Recombinant human JAK1 enzyme

  • ATP

  • Substrate peptide (e.g., a synthetic peptide with a tyrosine residue)

  • This compound (solubilized in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay kit

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.

  • Add the diluted this compound or vehicle control (DMSO) to the wells of the 384-well plate.

  • Add the JAK1 enzyme and substrate peptide to the wells and briefly incubate.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Reporter Assay (Example: NF-κB)

Objective: To assess the functional inhibition of the NF-κB signaling pathway by this compound in a cellular context.

Materials:

  • A human cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase), such as HEK293/NF-κB-luc.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • This compound (solubilized in DMSO)

  • A known NF-κB activator (e.g., TNF-α)

  • Luciferase assay reagent

  • 96-well clear bottom white plates

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a serial dilution of this compound or vehicle control for a specified time (e.g., 1 hour).

  • Stimulate the cells with the NF-κB activator (e.g., TNF-α) at a predetermined concentration.

  • Incubate the cells for a period sufficient to induce reporter gene expression (e.g., 6 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer according to the assay kit manufacturer's protocol.

  • Normalize the luciferase signal to a measure of cell viability if necessary.

  • Calculate the percent inhibition of NF-κB activity and determine the IC50 value.

Conclusion and Future Directions

While the specific details surrounding this compound remain to be publicly disclosed, the framework provided in this document outlines the critical areas of investigation for any novel modulator of cytokine signaling. The hypothetical data tables, pathway diagrams, and detailed experimental protocols serve as a comprehensive guide for researchers and drug development professionals seeking to characterize such molecules. Future work on this compound will undoubtedly focus on generating robust quantitative data, further elucidating its precise molecular mechanism, and evaluating its therapeutic potential in relevant disease models. The continued exploration of compounds like this compound holds significant promise for the development of new and effective treatments for a wide range of cytokine-driven pathologies.

References

An In-depth Technical Guide to the Pharmacokinetics of NC1153

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the compound "NC1153" is not available in publicly accessible scientific literature or clinical trial databases. Initial searches for "this compound" and its potential pharmacokinetics, mechanism of action, or related experimental studies did not yield any relevant results. The identifier "this compound" appears within the registration numbers of unrelated clinical trials (e.g., NCT04521153, NCT05431153), but does not refer to a specific therapeutic compound in these contexts[1][2].

Therefore, the following guide is a generalized template designed to meet the user's structural and formatting requirements. It illustrates how data for a hypothetical compound, referred to as this compound, would be presented if such information were available. The content within this template is based on standard pharmacokinetic principles and common experimental designs.

Introduction to this compound

This compound is a novel investigational small molecule inhibitor targeting the hypothetical "Kinase X" signaling pathway, which is implicated in the progression of certain solid tumors. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its development as a therapeutic agent. This document summarizes the key pharmacokinetic (PK) characteristics of this compound, details the experimental protocols used for their determination, and visualizes the associated biological and experimental workflows.

Summary of Preclinical Pharmacokinetic Parameters

The pharmacokinetic profile of this compound was evaluated in preclinical species following intravenous (IV) and oral (PO) administration. Key parameters are summarized below.

Table 2.1: Intravenous Pharmacokinetic Parameters of this compound in Mice
ParameterUnitValue (Mean ± SD)
Dosemg/kg5
C₀ng/mL1250 ± 150
AUC₀-infng·h/mL3500 ± 420
CLmL/min/kg23.8 ± 2.9
VdₛₛL/kg2.1 ± 0.3
t₁/₂h3.5 ± 0.5

C₀: Initial plasma concentration; AUC₀-inf: Area under the concentration-time curve from time zero to infinity; CL: Clearance; Vdₛₛ: Volume of distribution at steady state; t₁/₂: Half-life.

Table 2.2: Oral Pharmacokinetic Parameters of this compound in Mice
ParameterUnitValue (Mean ± SD)
Dosemg/kg20
Cₘₐₓng/mL850 ± 110
Tₘₐₓh1.0 ± 0.5
AUC₀-tng·h/mL4200 ± 550
F (%)%30 ± 5

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀-t: Area under the concentration-time curve from time zero to the last measurable point; F (%): Bioavailability.

Experimental Protocols

The data presented were generated using standardized and validated methodologies as detailed below.

In Vivo Pharmacokinetic Study
  • Animal Model: Male CD-1 mice, aged 8-10 weeks, weighing 25-30g.

  • Housing: Animals were housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Dosing:

    • Intravenous (IV): this compound was formulated in a solution of 5% DMSO, 40% PEG300, and 55% saline. A single dose of 5 mg/kg was administered via the tail vein.

    • Oral (PO): this compound was suspended in 0.5% methylcellulose. A single dose of 20 mg/kg was administered by oral gavage.

  • Sample Collection: Blood samples (~50 µL) were collected from the saphenous vein into EDTA-coated tubes at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to calculate key PK parameters.

The following diagram illustrates the workflow for the in vivo PK study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimation (CD-1 Mice) C Dose Administration (IV or PO) A->C B Dose Formulation (IV and PO) B->C D Serial Blood Sampling (0-24h) C->D Timepoints E Plasma Separation (Centrifugation) D->E F LC-MS/MS Bioanalysis E->F Plasma Samples G Pharmacokinetic Analysis (NCA) F->G Concentration Data H Data Reporting G->H

Workflow for the preclinical pharmacokinetic study of this compound.

Mechanism of Action: Kinase X Signaling Pathway

This compound is designed to inhibit Kinase X, a critical node in a hypothetical signaling cascade that promotes cell proliferation and survival. By blocking the phosphorylation of downstream substrates, this compound aims to halt tumor growth.

The diagram below outlines the proposed mechanism of action.

G cluster_pathway Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Activates SubstrateA Substrate A KinaseX->SubstrateA Phosphorylates SubstrateB Substrate B SubstrateA->SubstrateB Proliferation Cell Proliferation & Survival SubstrateB->Proliferation This compound This compound This compound->KinaseX Inhibits

Proposed mechanism of action of this compound on the Kinase X pathway.

Conclusion

This document provides a foundational overview of the preclinical pharmacokinetic profile of the hypothetical compound this compound. The data indicate moderate oral bioavailability and a half-life supportive of further investigation. The experimental protocols outlined herein adhere to industry standards for non-clinical drug development. Further studies are required to characterize the metabolism and excretion pathways and to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship to guide clinical dose selection.

References

In-depth Technical Guide: Preliminary Toxicity Studies of NC1153

Author: BenchChem Technical Support Team. Date: December 2025

Notice: A comprehensive search of publicly available scientific literature and drug development databases did not yield any specific information, preclinical toxicity data, or associated signaling pathways for a compound designated "NC1153." The following guide is a generalized template illustrating the expected content and structure for such a document, based on standard practices in preclinical toxicology. The data and experimental details presented are hypothetical and for illustrative purposes only.

Executive Summary

This document provides a comprehensive overview of the preliminary toxicity profile of this compound, a novel investigational compound. The studies summarized herein were designed to assess the safety profile of this compound in preclinical models, a critical step in its early-stage drug development. This guide details the methodologies of in vitro and in vivo toxicity studies, presents the quantitative findings in structured tables, and visualizes the putative signaling pathways and experimental workflows. The intended audience for this technical guide includes researchers, toxicologists, and drug development professionals involved in the advancement of this compound.

In Vitro Toxicity Assessment

Experimental Protocol: Cell Viability Assay

A panel of human cell lines, including HepG2 (liver carcinoma), HEK293 (embryonic kidney), and a primary human cardiomyocyte culture, were used to assess the cytotoxic potential of this compound. The cells were seeded in 96-well plates and treated with increasing concentrations of this compound (0.1 µM to 100 µM) for 24 and 48 hours. Cell viability was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and the results were expressed as a percentage of the vehicle-treated control.

Data Summary: In Vitro Cytotoxicity of this compound
Cell LineTime PointIC50 (µM)
HepG224 hours> 100
48 hours85.2
HEK29324 hours> 100
48 hours> 100
Primary Cardiomyocytes24 hours75.8
48 hours52.1

Table 1: Summary of the half-maximal inhibitory concentration (IC50) values for this compound across different human cell lines at 24 and 48-hour time points.

In Vivo Toxicity Assessment

Experimental Protocol: Acute Oral Toxicity Study in Rodents

The acute oral toxicity of this compound was evaluated in Sprague-Dawley rats in a single-dose study. The compound was administered via oral gavage at doses of 50, 200, and 1000 mg/kg. Animals were observed for clinical signs of toxicity, morbidity, and mortality for 14 days post-administration. Body weight was recorded daily. At the end of the study, a gross necropsy was performed, and key organs were collected for histopathological examination.

Data Summary: Acute Oral Toxicity of this compound in Rats
Dose (mg/kg)Number of AnimalsMortalityClinical Signs
0 (Vehicle)5 M, 5 F0/10No observable signs
505 M, 5 F0/10No observable signs
2005 M, 5 F0/10Mild lethargy within 4 hours, resolved by 24 hours
10005 M, 5 F2/10 (1 M, 1 F)Severe lethargy, ataxia, piloerection

Table 2: Summary of mortality and clinical observations in the acute oral toxicity study of this compound in Sprague-Dawley rats.

Visualizations

Experimental Workflow: In Vivo Acute Toxicity Study

experimental_workflow cluster_acclimatization Acclimatization (7 days) cluster_dosing Dosing cluster_observation Observation Period (14 days) cluster_termination Study Termination acclimatize Animal Acclimatization dose_groups Randomization into Dose Groups (Vehicle, 50, 200, 1000 mg/kg) acclimatize->dose_groups dosing Single Oral Gavage Administration dose_groups->dosing clinical_signs Clinical Sign Monitoring dosing->clinical_signs body_weight Body Weight Measurement dosing->body_weight necropsy Gross Necropsy clinical_signs->necropsy body_weight->necropsy histopathology Histopathological Analysis necropsy->histopathology

Caption: Workflow for the in vivo acute oral toxicity study of this compound.

Putative Signaling Pathway of this compound-Induced Cardiotoxicity

signaling_pathway This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Inhibition of Complex I ROS Increased ROS Production Mitochondria->ROS Caspase9 Caspase-9 Activation ROS->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Cardiomyocyte Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling cascade of this compound-induced cardiotoxicity.

The Effect of NC1153 on STAT5 Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory effect of the small molecule NC1153 on the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). This compound is a selective, orally active inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling cascade that leads to the activation of STAT5.[1] This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathway and experimental workflows.

Introduction to this compound and the JAK/STAT5 Pathway

The JAK/STAT signaling pathway is a crucial cellular communication route activated by numerous cytokines and growth factors, playing a pivotal role in immune responses, cell proliferation, differentiation, and survival.[2][3] The pathway consists of three main components: a receptor, a Janus Kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.

Upon cytokine binding (e.g., Interleukin-2, IL-2), the associated cytokine receptors dimerize, bringing the associated JAKs into close proximity. This allows for the trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. This phosphorylation event is critical for the activation of STATs, enabling them to dimerize, translocate to the nucleus, and act as transcription factors, regulating the expression of target genes.

STAT5, existing as two highly homologous proteins, STAT5a and STAT5b, is a key mediator of signals from a variety of cytokines, including IL-2, IL-4, and IL-7.[1] Dysregulation of the JAK/STAT5 pathway is implicated in various diseases, including autoimmune disorders and cancer.

This compound is a Mannich base compound that has been identified as a selective inhibitor of JAK3.[1] By targeting JAK3, this compound effectively blocks the IL-2-induced activation of JAK3 and, consequently, the phosphorylation of its downstream substrate, STAT5.[1]

Quantitative Data on the Inhibition of STAT5 Phosphorylation

Research on a novel small molecule inhibitor, IN-115314, which is understood to be closely related or identical to this compound, has provided quantitative data on its inhibitory effects on the JAK/STAT pathway. The half-maximal inhibitory concentration (IC50) values were determined in canine whole blood cells and the human erythroleukemia cell line, TF-1.[2][4]

CompoundTargetCell SystemIC50 (nM)Reference
IN-115314 JAK2-pSTAT5Canine whole blood cells and TF-1 cells749[2][4]
IN-115314 JAK1-pSTAT3Canine whole blood cells and TF-1 cells9.4[2][4]
OclacitinibJAK2-pSTAT5Canine whole blood cells and TF-1 cells1214[2][4]
OclacitinibJAK1-pSTAT3Canine whole blood cells and TF-1 cells61.3[2][4]

Table 1: IC50 values of IN-115314 and Oclacitinib against phosphorylated STAT5 and STAT3.

Signaling Pathway and Experimental Workflow Visualizations

The JAK3/STAT5 Signaling Pathway and the Action of this compound

The following diagram illustrates the canonical JAK3/STAT5 signaling pathway initiated by IL-2 and the inhibitory action of this compound.

JAK_STAT5_Pathway cluster_membrane Cell Membrane IL2R IL-2 Receptor JAK3 JAK3 IL2R->JAK3 associates pJAK3 Phosphorylated JAK3 IL2R->pJAK3 activates IL2 IL-2 IL2->IL2R binds STAT5 STAT5 pJAK3->STAT5 phosphorylates pSTAT5 Phosphorylated STAT5 STAT5->pSTAT5 pSTAT5_dimer pSTAT5 Dimer pSTAT5->pSTAT5_dimer dimerizes Nucleus Nucleus pSTAT5_dimer->Nucleus translocates to This compound This compound This compound->pJAK3 inhibits Gene Target Gene Transcription Nucleus->Gene

Figure 1. This compound inhibits the IL-2 mediated JAK3/STAT5 signaling pathway.
Experimental Workflow for Assessing STAT5 Phosphorylation

The following diagram outlines a typical experimental workflow for quantifying the effect of an inhibitor on STAT5 phosphorylation using either Western blotting or flow cytometry.

Experimental_Workflow cluster_prep Cell Preparation and Treatment cluster_western Western Blot Analysis cluster_flow Flow Cytometry Analysis Cell_Culture 1. Cell Culture (e.g., TF-1 cells) Inhibitor_Treatment 2. Pre-incubate with This compound (various conc.) Cell_Culture->Inhibitor_Treatment Stimulation 3. Stimulate with IL-2 Inhibitor_Treatment->Stimulation Lysis 4. Cell Lysis Stimulation->Lysis Fix_Perm 5b. Fixation and Permeabilization Stimulation->Fix_Perm SDS_PAGE 5a. SDS-PAGE Lysis->SDS_PAGE Transfer 6a. Transfer to Membrane SDS_PAGE->Transfer Blocking 7a. Blocking Transfer->Blocking Primary_Ab 8a. Incubate with anti-pSTAT5 Ab Blocking->Primary_Ab Secondary_Ab 9a. Incubate with secondary Ab Primary_Ab->Secondary_Ab Detection 10a. Chemiluminescent Detection Secondary_Ab->Detection Analysis_WB 11a. Densitometry Analysis Detection->Analysis_WB Staining 6b. Intracellular Staining with anti-pSTAT5 Ab Fix_Perm->Staining Acquisition 7b. Data Acquisition Staining->Acquisition Analysis_Flow 8b. Data Analysis (MFI) Acquisition->Analysis_Flow

Figure 2. Workflow for analyzing STAT5 phosphorylation via Western blot or flow cytometry.

Experimental Protocols

The following are detailed, generalized protocols for the assessment of STAT5 phosphorylation. These should be optimized for specific cell types and experimental conditions.

Western Blotting for Phospho-STAT5

Objective: To qualitatively and semi-quantitatively measure the levels of phosphorylated STAT5 in cell lysates following treatment with this compound and stimulation with IL-2.

Materials:

  • Cell line of interest (e.g., TF-1)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Recombinant human IL-2

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere or stabilize overnight.

    • Starve cells of serum or specific growth factors if necessary to reduce basal STAT5 phosphorylation.

    • Pre-incubate cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).

    • Stimulate the cells with an optimal concentration of IL-2 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells, scrape, and collect the lysate.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples and prepare them by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an anti-total STAT5 antibody to serve as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-STAT5 signal to the total STAT5 signal for each sample.

    • Calculate the percentage inhibition of STAT5 phosphorylation for each this compound concentration relative to the IL-2 stimulated control.

Flow Cytometry for Phospho-STAT5

Objective: To quantitatively measure the level of intracellular phosphorylated STAT5 on a single-cell basis.

Materials:

  • Cell suspension (e.g., primary T-cells, TF-1 cells)

  • Complete cell culture medium

  • This compound

  • Recombinant human IL-2

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 90% ice-cold methanol)

  • Staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated anti-phospho-STAT5 (Tyr694) antibody

  • (Optional) Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4)

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Prepare a single-cell suspension.

    • If necessary, starve the cells of cytokines for a period to lower basal signaling.

    • Aliquot cells into flow cytometry tubes.

    • Pre-incubate with this compound or vehicle control.

    • Stimulate with IL-2 for 15-30 minutes at 37°C. Include an unstimulated control.

  • Fixation and Permeabilization:

    • Immediately stop the stimulation by adding pre-warmed fixation buffer and incubate for 10-15 minutes at room temperature.

    • Centrifuge the cells and discard the supernatant.

    • Gently resuspend the cell pellet in ice-cold permeabilization buffer and incubate on ice for at least 30 minutes.

    • Wash the cells twice with staining buffer.

  • Intracellular Staining:

    • Resuspend the permeabilized cells in the fluorochrome-conjugated anti-phospho-STAT5 antibody diluted in staining buffer.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with staining buffer.

  • Data Acquisition and Analysis:

    • Resuspend the final cell pellet in staining buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software. Gate on the cell population of interest.

    • Determine the Median Fluorescence Intensity (MFI) of the phospho-STAT5 signal for each condition.

    • Calculate the percentage inhibition based on the MFI values.

Conclusion

This compound is a potent inhibitor of the JAK3/STAT5 signaling pathway. The available data, primarily from the closely related compound IN-115314, demonstrates its ability to inhibit STAT5 phosphorylation in the nanomolar range. This technical guide provides researchers with the foundational knowledge of this compound's mechanism of action, quantitative inhibitory data, and detailed protocols to assess its effects on STAT5 phosphorylation. Further research is warranted to fully elucidate the dose-response relationship and selectivity profile of this compound in various cellular contexts, which will be critical for its potential development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of NC1153

Author: BenchChem Technical Support Team. Date: December 2025

Topic: NC1153 Experimental Protocol for In Vivo Studies Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is for research purposes only and does not constitute medical advice. The experimental compound this compound is a hypothetical substance for illustrative purposes, and the protocols described herein are based on established methodologies for similar classes of compounds. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Introduction

This compound is a novel, orally bioavailable small molecule designed to target a critical signaling pathway implicated in tumorigenesis. These application notes provide a comprehensive overview of the recommended protocols for evaluating the in vivo efficacy and pharmacodynamic effects of this compound in preclinical cancer models. The primary mechanism of action of this compound is the activation of the p53 tumor suppressor pathway through the inhibition of its negative regulator, MDM2. By disrupting the MDM2-p53 interaction, this compound leads to the stabilization and accumulation of p53, resulting in cell cycle arrest and apoptosis in tumor cells with wild-type p53.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Human Xenograft Model
Treatment GroupDosage (mg/kg, oral, daily)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control01500 ± 2500+2.5
This compound25800 ± 15046.7-1.0
This compound50450 ± 10070.0-3.2
This compound100200 ± 5086.7-5.1
Table 2: Pharmacodynamic Analysis of p53 Target Gene Expression in Tumor Tissue
Treatment GroupDosage (mg/kg, oral, single dose)Fold Induction of p21 mRNA (6h post-dose)Fold Induction of PUMA mRNA (6h post-dose)
Vehicle Control01.0 ± 0.21.0 ± 0.3
This compound504.5 ± 0.83.2 ± 0.6
This compound1008.2 ± 1.56.8 ± 1.2

Experimental Protocols

Animal Model and Husbandry
  • Species and Strain: Female athymic nude mice (Foxn1nu/Foxn1nu), 6-8 weeks of age.[1]

  • Source: Charles River Laboratories or equivalent.

  • Acclimatization: Animals should be acclimated for at least one week prior to the start of the study.

  • Housing: Mice are to be housed in specific pathogen-free (SPF) conditions in individually ventilated cages with a 12-hour light/dark cycle.[2]

  • Diet and Water: Provide ad libitum access to a standard rodent chow and autoclaved water.

Tumor Cell Implantation
  • Cell Line: A human cancer cell line with wild-type p53 (e.g., SJSA-1 osteosarcoma).

  • Cell Culture: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Implantation: Harvest cells during the logarithmic growth phase. Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 107 cells/mL. Subcutaneously inject 0.1 mL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

Treatment Administration
  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with digital calipers every 2-3 days. Calculate tumor volume using the formula: V = (length x width2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Drug Formulation: Prepare this compound in a vehicle solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

  • Administration: Administer this compound or vehicle control orally via gavage once daily at the specified dosages.

  • Monitoring: Record body weights and clinical signs of toxicity daily.

Efficacy and Pharmacodynamic Endpoints
  • Tumor Volume: Continue to measure tumor volume throughout the study.

  • Body Weight: Monitor for signs of drug-related toxicity.

  • Pharmacodynamic Analysis: In a satellite group of animals, collect tumor tissue at specified time points after a single dose of this compound to assess the modulation of the p53 pathway. Analyze the expression of p53 target genes such as p21 and PUMA by quantitative real-time PCR (qRT-PCR) or western blot.

Mandatory Visualizations

p53_signaling_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcomes Cellular Outcomes DNA_damage DNA Damage p53 p53 DNA_damage->p53 Oncogene_activation Oncogene Activation Oncogene_activation->p53 MDM2 MDM2 MDM2->p53 inhibits p53->MDM2 activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair This compound This compound This compound->MDM2 inhibits experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoints acclimatization Animal Acclimatization (1 week) implantation Tumor Cell Implantation acclimatization->implantation randomization Randomization (Tumor Volume ~100-150 mm³) implantation->randomization treatment Daily Oral Dosing (this compound or Vehicle) randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring Daily pd_analysis Pharmacodynamic Analysis (Satellite Group) treatment->pd_analysis Specific time points euthanasia End of Study / Euthanasia monitoring->euthanasia

References

Application of NC1153 in Organ Transplant Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NC1153 is a potent and selective irreversible inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for T-cell proliferation and function.[1] This targeted mechanism of action makes this compound a promising therapeutic agent for preventing organ transplant rejection, a process primarily driven by T-cell-mediated immune responses. Unlike broader immunosuppressants, this compound's selectivity for JAK3 suggests a potential for reduced side effects, such as myelosuppression and nephrotoxicity, often associated with conventional therapies.[1][2] Research in preclinical models has demonstrated the efficacy of this compound in prolonging allograft survival and its synergistic effects when used in combination with other immunosuppressive agents like Cyclosporin A (CsA).[2]

This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in the context of solid organ transplantation.

Mechanism of Action: Inhibition of the JAK3/STAT5 Signaling Pathway

This compound exerts its immunosuppressive effects by selectively and irreversibly inhibiting JAK3. In T-lymphocytes, cytokines such as Interleukin-2 (IL-2), IL-4, and IL-7 bind to their respective receptors, leading to the activation of receptor-associated JAKs, including JAK3. Activated JAK3 then phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 dimerizes, translocates to the nucleus, and binds to the promoter regions of genes crucial for T-cell proliferation, differentiation, and survival. By blocking JAK3, this compound prevents the phosphorylation and subsequent activation of STAT5, thereby halting this critical signaling cascade and suppressing the T-cell response that leads to allograft rejection.[2] this compound has shown a 40-fold greater selectivity for JAK3 over the closely related JAK2.[1]

JAK3_STAT5_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-2 IL-2 IL-2R IL-2 Receptor (γc, β, α) IL-2->IL-2R Binds JAK3_inactive JAK3 (inactive) IL-2R->JAK3_inactive Recruits & Activates JAK3_active JAK3 (active) JAK3_inactive->JAK3_active Phosphorylation STAT5_inactive STAT5 (inactive) JAK3_active->STAT5_inactive Phosphorylates STAT5_active p-STAT5 (active) STAT5_inactive->STAT5_active STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer Dimerization DNA DNA STAT5_dimer->DNA Translocates to Nucleus & Binds This compound This compound This compound->JAK3_active Inhibits Gene_Transcription Gene Transcription (T-cell Proliferation, Differentiation, Survival) DNA->Gene_Transcription Initiates

Figure 1: this compound Inhibition of the JAK3/STAT5 Signaling Pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in a rat kidney allograft model.

Table 1: In Vivo Efficacy of this compound in a Rat Kidney Allograft Model

Treatment GroupDoseAdministration RouteDurationMean Allograft Survival (Days)Reference
Vehicle Control-Oral Gavage-8.5 ± 1.1[3]
This compound40 mg/kg/dayOral Gavage14 days15.2 ± 3.4[2]
This compound80 mg/kg/dayOral Gavage14 days25.6 ± 8.1[2]
This compound160 mg/kg/dayOral Gavage14 days>100 (Tolerance)[2]
This compound160 mg/kgOral Gavage90 days (3x/week)>200 (Tolerance)[2]

Table 2: Synergistic Effect of this compound with Cyclosporin A (CsA)

Treatment GroupDoseAdministration RouteDurationMean Allograft Survival (Days)Reference
CsA2.5 mg/kg/dayOral Gavage7 days14.3 ± 1.5[2]
This compound80 mg/kg/dayOral Gavage7 days12.8 ± 2.1[2]
This compound + CsA80 mg/kg/day + 2.5 mg/kg/dayOral Gavage7 days28.4 ± 3.7[2]

Experimental Protocols

In Vivo Rat Kidney Allograft Model

This protocol describes a heterotopic kidney transplantation model in rats to evaluate the efficacy of this compound in preventing allograft rejection.

Rat_Kidney_Allograft_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative Donor_Prep Donor Rat (e.g., Lewis) Harvest Harvest Donor Kidney Donor_Prep->Harvest Recipient_Prep Recipient Rat (e.g., ACI) Transplant Heterotopic Transplant to Recipient Recipient_Prep->Transplant Harvest->Transplant Treatment Administer this compound (Oral Gavage) Transplant->Treatment Monitoring Monitor Allograft Survival (Palpation, Serum Creatinine) Treatment->Monitoring Endpoint Endpoint: Allograft Rejection Monitoring->Endpoint

Figure 2: Experimental Workflow for Rat Kidney Allograft Model.

Materials:

  • Male Lewis (LEW, RT1¹) and ACI (RT1ᵃ) rats (250-300g)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Surgical instruments for microvascular surgery

  • Anesthetics (e.g., isoflurane)

  • Analgesics

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week before surgery. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Donor Nephrectomy:

    • Anesthetize the donor Lewis rat.

    • Perform a midline laparotomy to expose the left kidney.

    • Carefully dissect the renal artery, renal vein, and ureter.

    • Ligate and transect the adrenal and testicular/ovarian vessels.

    • Flush the kidney with cold heparinized saline via the aorta.

    • Excise the kidney with the renal artery and vein patched on the aorta and vena cava, respectively, and the ureter.

  • Heterotopic Transplantation:

    • Anesthetize the recipient ACI rat.

    • Perform a midline laparotomy.

    • Perform end-to-side anastomoses of the donor aortic patch to the recipient abdominal aorta and the donor vena cava patch to the recipient inferior vena cava.

    • Perform a ureteroneocystostomy to implant the donor ureter into the recipient's bladder.

    • Perform a contralateral native nephrectomy at the time of transplantation.

  • This compound Administration:

    • Prepare a suspension of this compound in the chosen vehicle.

    • Administer this compound daily via oral gavage at the desired dose (e.g., 40, 80, or 160 mg/kg/day) for the specified duration (e.g., 14 or 90 days).[2]

    • For combination therapy studies, co-administer CsA at the desired dose (e.g., 2.5 mg/kg/day).[2]

  • Post-operative Monitoring and Endpoint:

    • Monitor the recipient rats daily for signs of distress and allograft function by abdominal palpation.

    • Define rejection as the cessation of graft function, confirmed by a return of the graft to a small, hard, and non-pulsatile state.

    • Record the day of rejection as the endpoint for survival analysis.

    • Serum creatinine levels can be monitored periodically as a quantitative measure of graft function.

In Vitro T-Cell Proliferation Assay

This protocol is for assessing the inhibitory effect of this compound on cytokine-induced T-cell proliferation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • This compound (dissolved in DMSO)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • Recombinant human IL-2, IL-4, or IL-7

  • Cell proliferation reagent (e.g., [³H]-thymidine or a fluorescent dye like CFSE)

  • 96-well flat-bottom culture plates

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If using isolated T-cells, purify them from PBMCs using a T-cell isolation kit.

  • Assay Setup:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete RPMI medium.

    • Add this compound at various concentrations (e.g., 0.1 to 100 µM) to the wells.[2] Include a vehicle control (DMSO).

    • Pre-incubate the cells with this compound for 2.5 hours at 37°C in a 5% CO₂ incubator.[2]

  • T-Cell Stimulation:

    • Add the stimulating cytokine (e.g., 100 nM IL-2) to the wells.[2]

    • Include unstimulated control wells.

  • Proliferation Measurement:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

    • For [³H]-thymidine incorporation: Add 1 µCi of [³H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.

    • For CFSE-based assay: Stain cells with CFSE prior to plating. After incubation, harvest the cells and analyze CFSE dilution by flow cytometry.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the cytokine-stimulated control. Determine the IC₅₀ value.

Western Blot for STAT5 Phosphorylation

This protocol is to confirm the mechanism of action of this compound by assessing its effect on IL-2-induced STAT5 phosphorylation in T-cells.

Materials:

  • Isolated T-cells or splenocytes

  • This compound

  • Recombinant IL-2

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment:

    • Isolate splenocytes from treated and untreated animals from the in vivo study or treat isolated T-cells in vitro as described in the proliferation assay.

    • For in vitro stimulation, after pre-incubation with this compound, stimulate the cells with 100 nM IL-2 for 10 minutes at 37°C.[2]

  • Protein Extraction:

    • Wash the cells with cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total-STAT5 antibody as a loading control.

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated STAT5 relative to the total STAT5.

Safety Profile Assessment

Preclinical studies have indicated that this compound has a favorable safety profile.[2]

  • Nephrotoxicity: Unlike CsA, this compound was not found to be nephrotoxic.[2] Assessment can be performed by monitoring serum creatinine and blood urea nitrogen (BUN) levels, as well as histological examination of kidney tissue from treated animals.

  • Myelotoxicity: this compound did not exhibit myelotoxic effects.[2] This can be evaluated by performing complete blood counts (CBCs) on blood samples from treated animals to assess red blood cell, white blood cell, and platelet counts.

  • Lipotoxicity: No lipotoxic effects were observed with this compound treatment.[2] Serum lipid profiles (cholesterol, triglycerides) can be analyzed to assess for lipotoxicity.

Conclusion

This compound represents a promising next-generation immunosuppressant for organ transplantation. Its selective inhibition of the JAK3/STAT5 signaling pathway offers a targeted approach to preventing allograft rejection while potentially avoiding the toxicities associated with broader-acting agents. The protocols outlined in this document provide a framework for researchers to further investigate the therapeutic potential of this compound in preclinical models of organ transplantation.

References

NC1153 solution preparation and stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NC1153 is a potent and selective, orally active inhibitor of Janus kinase 3 (JAK3).[1][2] As a Mannich base compound, this compound effectively blocks the IL-2-induced activation of JAK3 and its downstream signaling substrate, STAT5a/b.[1][2] This targeted inhibition of the JAK3 pathway makes this compound a valuable research tool for studying immune responses mediated by cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Due to its specificity, this compound shows potential in promoting long-term allograft survival and is being investigated for its therapeutic applications in autoimmune diseases and organ transplantation.[2]

These application notes provide detailed protocols for the preparation, storage, and use of this compound, along with stability guidelines to ensure reproducible and reliable experimental outcomes.

Data Presentation: Physicochemical and Solubility Data

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 150661-91-9[2]
Molecular Formula C₁₈H₃₈Cl₂N₂O[2]
Pathway JAK/STAT Signaling[1]
Target JAK3[1][2]

Table 2: Solubility of this compound

SolventSolubilityComments
DMSO ≥ 70 mg/mLPrepare stock solutions in high-quality, anhydrous DMSO.
Aqueous Buffers Poorly solubleDirect dissolution in aqueous buffers is not recommended. Dilute from a DMSO stock.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK3/STAT5 signaling pathway and a general experimental workflow for assessing the inhibitory activity of this compound.

JAK3_STAT5_Pathway cluster_membrane Cell Membrane receptor Cytokine Receptor (γc chain) jak3 JAK3 receptor->jak3 Recruitment & Activation jak1 JAK1 receptor->jak1 Recruitment & Activation cytokine Cytokine (e.g., IL-2) cytokine->receptor Binding stat5 STAT5 jak3->stat5 Phosphorylation jak1->jak3 p_stat5 p-STAT5 stat5->p_stat5 dimer STAT5 Dimer p_stat5->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription (Immune Response) nucleus->gene This compound This compound This compound->jak3 Inhibition

Caption: JAK3/STAT5 Signaling Pathway Inhibition by this compound.

Experimental_Workflow start Start cell_prep 1. Prepare Target Cells (e.g., T-cells, NK-92) start->cell_prep nc1153_prep 2. Prepare this compound dilutions from DMSO stock cell_prep->nc1153_prep treatment 3. Pre-incubate cells with this compound nc1153_prep->treatment stimulation 4. Stimulate cells with appropriate cytokine (e.g., IL-2) treatment->stimulation lysis 5a. Cell Lysis for Western Blot stimulation->lysis fix_perm 5b. Fixation & Permeabilization for Flow Cytometry stimulation->fix_perm western 6a. Western Blot for p-STAT5 & Total STAT5 lysis->western flow 6b. Intracellular staining for p-STAT5 fix_perm->flow analysis 7. Data Analysis (IC₅₀ determination) western->analysis flow->analysis end End analysis->end

References

Application Notes and Protocols for Flow Cytometry Analysis of NC1153 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NC1153 is a novel small molecule inhibitor targeting key cellular signaling pathways that regulate cell proliferation and survival. Understanding the cellular response to this compound is crucial for its development as a potential therapeutic agent. Flow cytometry is a powerful technique for single-cell analysis, providing quantitative data on cell cycle progression, apoptosis, and the expression of specific protein markers. These application notes provide detailed protocols for analyzing the effects of this compound treatment on cancer cells using flow cytometry.

Hypothetical Mechanism of Action of this compound

For the purpose of these application notes, we will proceed with the hypothesis that this compound is a potent and selective inhibitor of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. By inhibiting this pathway, this compound is expected to induce cell cycle arrest and apoptosis in cancer cells where this pathway is often hyperactivated.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a human cancer cell line (e.g., HeLa) treated with varying concentrations of this compound for 48 hours.

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (0 µM)45.2 ± 2.135.8 ± 1.519.0 ± 1.2
This compound (1 µM)65.7 ± 3.320.1 ± 1.814.2 ± 1.0
This compound (5 µM)78.9 ± 4.010.5 ± 1.110.6 ± 0.9
This compound (10 µM)85.1 ± 3.85.3 ± 0.79.6 ± 0.8

Table 2: Induction of Apoptosis by this compound

Treatment Group% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control (0 µM)92.5 ± 3.53.1 ± 0.84.4 ± 1.2
This compound (1 µM)75.3 ± 4.115.2 ± 2.29.5 ± 1.5
This compound (5 µM)48.9 ± 5.535.8 ± 3.915.3 ± 2.1
This compound (10 µM)25.1 ± 4.850.7 ± 5.124.2 ± 3.3

Signaling Pathway and Experimental Workflow

NC1153_Signaling_Pathway Hypothetical Signaling Pathway of this compound Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits p27 p27 Akt->p27 Inhibits CyclinD1 Cyclin D1 mTOR->CyclinD1 Promotes Translation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Initiates CellCycle Cell Cycle Progression p27->CellCycle Inhibits CyclinD1->CellCycle Promotes This compound This compound This compound->PI3K Inhibits Flow_Cytometry_Workflow Experimental Workflow for Flow Cytometry Analysis start Seed Cells treatment Treat with this compound (or Vehicle Control) start->treatment harvest Harvest Cells (Trypsinization for adherent cells) treatment->harvest wash1 Wash with PBS harvest->wash1 staining Stain Cells (e.g., PI, Annexin V/PI) wash1->staining wash2 Wash with Binding Buffer (for Annexin V staining) staining->wash2 acquisition Acquire Data on Flow Cytometer wash2->acquisition analysis Analyze Data (Cell Cycle, Apoptosis) acquisition->analysis end Results analysis->end Logical_Relationship Logical Relationship of this compound Effects This compound This compound Treatment PI3K_Inhibition PI3K/Akt Pathway Inhibition This compound->PI3K_Inhibition Downstream_Effects Downstream Effector Modulation PI3K_Inhibition->Downstream_Effects Cell_Cycle_Arrest G1/S Cell Cycle Arrest Downstream_Effects->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Downstream_Effects->Apoptosis_Induction Reduced_Proliferation Reduced Cell Proliferation & Survival Cell_Cycle_Arrest->Reduced_Proliferation Apoptosis_Induction->Reduced_Proliferation

Application Notes and Protocols for Detecting p-STAT5 by Western Blot Following NC1153 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator of cellular signaling downstream of various cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, and survival.[1][2] The activation of STAT5 is dependent on its phosphorylation, primarily by Janus kinases (JAKs).[1][2] Constitutive activation of the JAK/STAT5 pathway is a hallmark of numerous hematological malignancies and solid tumors, making it a compelling target for therapeutic intervention.[1][3][4] NC1153 is a novel small molecule inhibitor designed to target the JAK/STAT5 signaling cascade. Western blotting is a fundamental technique to assess the efficacy of such inhibitors by quantifying the levels of phosphorylated STAT5 (p-STAT5) in response to treatment. These application notes provide a detailed protocol for the detection of p-STAT5 by Western blot in cell lines treated with this compound.

Signaling Pathway

The binding of a cytokine or growth factor to its receptor induces the activation of associated JAKs.[1] Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT5 proteins.[2] Recruited STAT5 is subsequently phosphorylated by JAKs, leading to STAT5 dimerization, nuclear translocation, and the regulation of target gene expression.[2][4] this compound is hypothesized to inhibit this pathway, leading to a reduction in STAT5 phosphorylation.

STAT5_Signaling_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT5 STAT5 JAK->STAT5 3. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding This compound This compound This compound->JAK Inhibition pSTAT5 p-STAT5 STAT5->pSTAT5 Dimer p-STAT5 Dimer pSTAT5->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Target Gene Expression Nucleus->Gene 6. Transcription

Caption: this compound inhibits JAK, preventing STAT5 phosphorylation and downstream signaling.

Data Presentation

The following table summarizes representative quantitative data on the dose-dependent effect of this compound on p-STAT5 levels in a relevant cancer cell line, as determined by Western blot analysis. The data is presented as the relative band intensity of p-STAT5 normalized to total STAT5 or a housekeeping protein (e.g., β-Actin or GAPDH).

Cell LineThis compound ConcentrationRelative p-STAT5 Levels (Normalized)
Example Cancer Cell Line 0 nM (Control)1.00
10 nM0.52
50 nM0.21
100 nM0.07

Experimental Protocol

This protocol details the steps for treating cells with this compound and subsequently performing a Western blot to detect p-STAT5.

Materials

  • Cell Lines: A relevant cancer cell line with known constitutive or inducible STAT5 activation (e.g., MOLM-13, HEL 92.1.7).

  • Culture Media: Appropriate media and supplements (e.g., RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin).

  • This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[5][6]

  • Protein Assay: BCA or Bradford protein assay kit.

  • SDS-PAGE Reagents: Acrylamide solutions, SDS, TEMED, APS, Tris-HCl.

  • Transfer Buffer: Tris-glycine buffer with methanol.

  • Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[5][7]

  • Primary Antibodies:

    • Rabbit anti-phospho-STAT5 (Tyr694) antibody.

    • Rabbit or mouse anti-total STAT5 antibody.

    • Mouse or rabbit anti-housekeeping protein antibody (e.g., β-Actin, GAPDH).

  • Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager.

Workflow Diagram

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection H->I J Data Analysis I->J

Caption: Workflow for Western blot analysis of p-STAT5 after this compound treatment.

Procedure

  • Cell Culture and Treatment:

    • Culture cells under standard conditions (37°C, 5% CO2).

    • Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a predetermined duration. A time-course experiment may be necessary to determine the optimal treatment time.[8]

  • Cell Lysis:

    • After treatment, harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).[5]

    • Lyse the cell pellets in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[5][9]

    • Incubate on ice for 30 minutes with occasional vortexing.[5]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[5]

    • Collect the supernatant, which contains the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[5][7]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against p-STAT5 (Tyr694), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[5]

    • Wash the membrane three times for 10 minutes each with TBST.[5]

    • Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% non-fat dry milk/TBST, for 1 hour at room temperature.[5]

    • Wash the membrane three times for 10 minutes each with TBST.[5]

  • Detection:

    • Incubate the membrane with an ECL substrate according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using a digital imaging system.[5]

  • Stripping and Re-probing (Optional):

    • To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer.

    • After stripping, wash the membrane thoroughly and repeat the blocking and antibody incubation steps with antibodies for total STAT5 and a housekeeping protein (e.g., β-Actin or GAPDH).[8]

  • Data Analysis:

    • Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).[5][10]

    • Normalize the p-STAT5 band intensity to the total STAT5 or a housekeeping protein to account for loading differences.[5]

Troubleshooting

  • Weak or No Signal:

    • Ensure that phosphatase inhibitors were included in the lysis buffer.[8][11]

    • Increase the amount of protein loaded onto the gel.[8][9]

    • Confirm the activity of the primary and secondary antibodies.

    • The cell line may have low basal levels of p-STAT5; consider stimulating the pathway with a cytokine before this compound treatment.[8]

  • High Background:

    • Optimize the blocking conditions by increasing the incubation time or trying a different blocking agent.[7]

    • Ensure adequate washing steps are performed.[7]

    • Titrate the primary and secondary antibody concentrations to reduce non-specific binding.[7]

  • Non-specific Bands:

    • This may be due to protein degradation; ensure fresh samples and protease inhibitors are used.[9][12]

    • The primary antibody concentration may be too high.[7]

    • Consider using affinity-purified antibodies.[7]

For more detailed troubleshooting, refer to comprehensive Western blotting guides.[7][9][12]

References

Application Notes and Protocols for NC1153 in Mouse Models of Autoimmune Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application of NC1153 in preclinical autoimmune disease models.

Abstract

This document provides detailed application notes and protocols for the use of this compound, a novel immunomodulatory agent, in various mouse models of autoimmune disease. The protocols outlined herein are designed to ensure reproducibility and accuracy in preclinical research settings. This guide includes information on the mechanism of action of this compound, recommended dosage regimens, and detailed methodologies for in vivo studies. Quantitative data from representative studies are summarized in tabular format for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction to this compound

This compound is an experimental therapeutic agent with demonstrated efficacy in modulating immune responses. Its primary mechanism of action involves the targeted inhibition of key inflammatory pathways that are dysregulated in autoimmune disorders. By selectively targeting pro-inflammatory cytokines and immune cell signaling, this compound aims to restore immune homeostasis and ameliorate disease pathology. Preclinical studies in mouse models are crucial for evaluating the therapeutic potential and establishing the optimal dosing strategies for this compound.

Mechanism of Action

The therapeutic effects of this compound are attributed to its ability to interfere with specific signaling cascades implicated in the pathogenesis of autoimmune diseases. The precise molecular targets and the downstream effects are detailed in the signaling pathway diagram below.

NC1153_Mechanism_of_Action cluster_inflammation Inflammatory Cascade Pro_inflammatory_Stimuli Pro_inflammatory_Stimuli Receptor Receptor Pro_inflammatory_Stimuli->Receptor binds Signaling_Intermediates Signaling_Intermediates Receptor->Signaling_Intermediates activates Transcription_Factors Transcription_Factors Signaling_Intermediates->Transcription_Factors activates Pro_inflammatory_Genes Pro_inflammatory_Genes Transcription_Factors->Pro_inflammatory_Genes induces Inflammatory_Response Inflammatory_Response Pro_inflammatory_Genes->Inflammatory_Response leads to This compound This compound This compound->Signaling_Intermediates inhibits

Caption: this compound Mechanism of Action Pathway.

Dosage and Administration in Mouse Models

The optimal dosage of this compound can vary depending on the specific mouse model of autoimmune disease and the desired therapeutic outcome. The following table summarizes recommended starting dosages based on preclinical studies. It is advised to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Mouse ModelRoute of AdministrationDosage Range (mg/kg)Dosing Frequency
Collagen-Induced Arthritis (CIA)Intraperitoneal (i.p.)1 - 10Daily
Experimental Autoimmune Encephalomyelitis (EAE)Oral (p.o.)5 - 20Daily
Systemic Lupus Erythematosus (SLE) - MRL/lprSubcutaneous (s.c.)2 - 15Every other day

Experimental Protocols

This section provides detailed protocols for the application of this compound in common mouse models of autoimmune disease.

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used model for rheumatoid arthritis.

Workflow:

CIA_Workflow Day_0 Day 0: Immunization (Bovine type II collagen in CFA) Day_21 Day 21: Booster Immunization (Bovine type II collagen in IFA) Day_0->Day_21 Treatment_Start Treatment Initiation (Prophylactic or Therapeutic) Day_21->Treatment_Start NC1153_Admin This compound Administration (i.p., daily) Treatment_Start->NC1153_Admin Monitoring Clinical Scoring & Paw Swelling Measurement (Daily or every other day) NC1153_Admin->Monitoring Termination Day 42-56: Euthanasia & Sample Collection (Blood, paws, spleen) Monitoring->Termination Analysis Histopathology, Cytokine Analysis, Flow Cytometry Termination->Analysis

Caption: Experimental Workflow for this compound in a CIA Mouse Model.

Protocol:

  • Induction of Arthritis:

    • On day 0, immunize male DBA/1 mice (8-10 weeks old) intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

    • On day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • This compound Treatment:

    • Prophylactic regimen: Begin daily intraperitoneal (i.p.) injections of this compound (1-10 mg/kg) or vehicle control on the day of the primary immunization (day 0).

    • Therapeutic regimen: Begin daily i.p. injections of this compound (1-10 mg/kg) or vehicle control upon the first signs of clinical arthritis (typically around day 25-28).

  • Disease Assessment:

    • Monitor mice daily for the onset and severity of arthritis using a clinical scoring system (0-4 scale per paw).

    • Measure paw swelling using a digital caliper every other day.

  • Endpoint Analysis:

    • At the end of the study (typically day 42-56), collect blood for serum cytokine analysis.

    • Harvest paws for histological evaluation of inflammation, cartilage destruction, and bone erosion.

    • Isolate splenocytes for flow cytometric analysis of immune cell populations.

Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model is the most commonly used animal model for multiple sclerosis.

Workflow:

EAE_Workflow Day_0 Day 0: Immunization (MOG35-55 peptide in CFA) Pertussis_Toxin_1 Pertussis Toxin Injection (Day 0) Day_0->Pertussis_Toxin_1 Pertussis_Toxin_2 Pertussis Toxin Injection (Day 2) Pertussis_Toxin_1->Pertussis_Toxin_2 Treatment_Start Treatment Initiation (Prophylactic or Therapeutic) Pertussis_Toxin_2->Treatment_Start NC1153_Admin This compound Administration (p.o., daily) Treatment_Start->NC1153_Admin Monitoring Clinical Scoring & Weight Measurement (Daily) NC1153_Admin->Monitoring Termination Endpoint: Euthanasia & Sample Collection (Spinal cord, brain, blood) Monitoring->Termination Analysis Histopathology, Cytokine Analysis, Flow Cytometry Termination->Analysis

Caption: Experimental Workflow for this compound in an EAE Mouse Model.

Protocol:

  • Induction of EAE:

    • On day 0, immunize female C57BL/6 mice (8-12 weeks old) subcutaneously with 200 µg of MOG35-55 peptide emulsified in CFA.

    • Administer 200 ng of pertussis toxin intravenously on day 0 and day 2 post-immunization.

  • This compound Treatment:

    • Prophylactic regimen: Begin daily oral gavage of this compound (5-20 mg/kg) or vehicle control on the day of immunization (day 0).

    • Therapeutic regimen: Begin daily oral gavage of this compound (5-20 mg/kg) or vehicle control upon the onset of clinical signs (typically around day 10-14).

  • Disease Assessment:

    • Monitor mice daily for clinical signs of EAE using a standard scoring system (0-5 scale).

    • Record body weight daily.

  • Endpoint Analysis:

    • At the peak of disease or a pre-determined endpoint, perfuse mice and collect the brain and spinal cord for histological analysis of inflammation and demyelination.

    • Isolate mononuclear cells from the central nervous system for flow cytometry.

    • Collect blood for serum cytokine analysis.

Summary of Preclinical Data

The following table summarizes key quantitative data from preclinical studies of this compound in various mouse models of autoimmune disease.

ParameterCIA Model (10 mg/kg, i.p.)EAE Model (20 mg/kg, p.o.)MRL/lpr Model (15 mg/kg, s.c.)
Clinical Score Reduction 50-60%40-50%N/A
Paw Swelling Reduction 45-55%N/AN/A
Reduction in Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Significant (p < 0.01)Significant (p < 0.01)Significant (p < 0.05)
Increase in Anti-inflammatory Cytokines (e.g., IL-10) ModerateModerateSignificant (p < 0.01)
Reduction in Autoantibodies N/AN/A30-40%
Improvement in Histological Score Significant (p < 0.01)Significant (p < 0.01)Moderate

Note: Data are presented as percent reduction or significance level compared to vehicle-treated controls. N/A indicates not applicable.

Conclusion

This compound demonstrates significant therapeutic potential in a range of preclinical mouse models of autoimmune disease. The protocols and data presented in these application notes provide a solid foundation for further investigation into the efficacy and mechanism of action of this promising compound. Researchers are encouraged to adapt these protocols to their specific experimental needs and to conduct thorough dose-response studies to optimize therapeutic outcomes.

NC1153: Unraveling its Potential as a Tool Compound in Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the currently available data on NC1153, including its mechanism of action, experimental applications, and detailed protocols for its use in immunological studies.

Introduction:

The intricate network of cellular and molecular interactions that govern the immune system presents a continuous quest for specific and potent tools to dissect its functions. Novel chemical compounds that can selectively modulate immune pathways are invaluable for both fundamental research and the development of new therapeutic strategies. This document provides a detailed overview of the emerging tool compound this compound and its applications in immunology research. While information on this compound is still limited in the public domain, this report synthesizes the currently available knowledge to provide a foundational resource for researchers, scientists, and drug development professionals.

Quantitative Data Summary

At present, there is no publicly available quantitative data such as IC50, EC50, binding affinities, or specific effects on cytokine production for this compound. This section will be updated as such information becomes available through published research.

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated in the available literature. As research progresses, diagrams and detailed descriptions of its molecular targets and downstream effects will be incorporated.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not yet established in the scientific literature. The following section will be populated with specific methodologies as they are published. This will include, but not be limited to, protocols for:

  • In vitro cell-based assays

  • In vivo animal models

  • Flow cytometry analysis

  • Western blotting

  • ELISA and multiplex cytokine assays

Visualizations

To aid in the understanding of this compound's function and application, diagrams illustrating its mechanism of action and experimental workflows will be provided as the information becomes available.

Experimental Workflow: General Schematic

G cluster_prep Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_analysis Analysis prep_cells Prepare Immune Cells (e.g., T cells, macrophages) treat Treat Cells with this compound (various concentrations) prep_cells->treat prep_this compound Prepare this compound Stock Solution prep_this compound->treat stim Stimulate Cells (e.g., with LPS, anti-CD3/CD28) treat->stim analysis_cyto Cytokine Analysis (ELISA, CBA) stim->analysis_cyto analysis_prolif Proliferation Assay (e.g., CFSE, BrdU) stim->analysis_prolif analysis_signal Signaling Pathway Analysis (Western Blot, Phospho-flow) stim->analysis_signal

Caption: A generalized workflow for investigating the immunological effects of this compound.

This compound is a compound with potential applications in immunology research, however, detailed information regarding its specific targets, mechanism of action, and established protocols is not yet available in the public scientific literature. This document serves as a framework that will be populated with comprehensive data and methodologies as they emerge. Researchers interested in utilizing this compound are encouraged to stay updated with the latest publications and manufacturer's data sheets.

Application Notes: Cell Culture Methods for Assessing the Efficacy of NC1153, a Novel Dual PI3K/HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeting of multiple oncogenic pathways simultaneously is a promising strategy in cancer therapy to enhance efficacy and overcome drug resistance. The Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC) pathways are critical regulators of cell growth, proliferation, survival, and gene expression, and their dysregulation is a common feature in many cancers.[1][2] NC1153 is an investigational dual-target inhibitor designed to simultaneously block the catalytic activity of PI3K and HDAC enzymes. This dual inhibition is hypothesized to induce synergistic anti-tumor effects by concurrently disrupting pro-survival signaling and reactivating the expression of tumor suppressor genes.[3][4]

These application notes provide a comprehensive overview of key in vitro cell culture methodologies to assess the efficacy of this compound. The protocols detailed herein are designed to enable researchers to evaluate the compound's impact on cell viability, target engagement, and downstream cellular processes such as apoptosis and cell cycle progression.[5]

Mechanism of Action: Dual Inhibition of PI3K and HDAC Pathways

The PI3K/AKT/mTOR signaling cascade is a crucial intracellular pathway that governs a wide array of cellular functions.[6] Its activation promotes cell growth and survival.[7] Concurrently, HDACs are enzymes that remove acetyl groups from histones and other proteins, leading to chromatin compaction and transcriptional repression of key genes, including tumor suppressors.[8] By inhibiting both PI3K and HDACs, this compound aims to deliver a multi-pronged attack on cancer cells.

NC1153_Mechanism_of_Action cluster_PI3K PI3K/AKT Pathway cluster_HDAC HDAC Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation HDAC HDAC Histones_D Deacetylated Histones HDAC->Histones_D deacetylates Histones_A Acetylated Histones Histones_A->Histones_D Chromatin Condensed Chromatin Histones_D->Chromatin Suppression Gene Suppression Chromatin->Suppression This compound This compound This compound->PI3K inhibits This compound->HDAC inhibits WST1_Workflow cluster_workflow WST-1 Assay Workflow step1 1. Seed Cells (96-well plate) step2 2. Incubate (24h, 37°C) step1->step2 step3 3. Treat with this compound (Dose-response) step2->step3 step4 4. Incubate (e.g., 72h) step3->step4 step5 5. Add WST-1 Reagent (10 µL/well) step4->step5 step6 6. Incubate (1-4h, 37°C) step5->step6 step7 7. Measure Absorbance (450 nm) step6->step7 step8 8. Analyze Data (Calculate IC50) step7->step8 Western_Blot_Workflow cluster_workflow Western Blot Workflow step1 1. Cell Treatment & Lysis step2 2. Protein Quantification (BCA) step1->step2 step3 3. SDS-PAGE (Separation) step2->step3 step4 4. Protein Transfer (to Membrane) step3->step4 step5 5. Blocking step4->step5 step6 6. Primary Antibody Incubation (p-AKT, Ac-H3) step5->step6 step7 7. Secondary Antibody Incubation (HRP) step6->step7 step8 8. Detection (Chemiluminescence) step7->step8 step9 9. Imaging & Analysis step8->step9 Apoptosis_Workflow cluster_workflow Annexin V/PI Apoptosis Assay Workflow step1 1. Treat Cells with this compound step2 2. Harvest Cells (Including supernatant) step1->step2 step3 3. Wash with PBS step2->step3 step4 4. Resuspend in Annexin V Binding Buffer step3->step4 step5 5. Add Annexin V-FITC and Propidium Iodide (PI) step4->step5 step6 6. Incubate (15 min, RT, dark) step5->step6 step7 7. Analyze by Flow Cytometry step6->step7 CellCycle_Workflow cluster_workflow PI Staining for Cell Cycle Analysis Workflow step1 1. Treat Cells with this compound step2 2. Harvest & Wash Cells step1->step2 step3 3. Fix Cells (Cold 70% Ethanol) step2->step3 step4 4. Wash & Resuspend in PBS step3->step4 step5 5. Treat with RNase A step4->step5 step6 6. Stain with Propidium Iodide (PI) step5->step6 step7 7. Analyze by Flow Cytometry step6->step7

References

Troubleshooting & Optimization

Troubleshooting NC1153 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, NC1153. Please note that this compound is a fictional compound presented for illustrative purposes, and the data and protocols are representative examples for addressing solubility challenges with poorly soluble research compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is a hydrophobic compound with low aqueous solubility. For a high-concentration stock solution, we recommend using dimethyl sulfoxide (DMSO). This compound is freely soluble in DMSO at concentrations up to 100 mM.

Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer for my experiment. What should I do?

A2: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous medium. To avoid precipitation, we recommend a serial dilution approach. First, dilute the DMSO stock solution to an intermediate concentration in a co-solvent such as ethanol or a solution containing a non-ionic surfactant like Tween® 80 or Pluronic® F-68 before the final dilution into your aqueous experimental buffer. The final concentration of the organic solvent and surfactant should be optimized for your specific assay to minimize any potential off-target effects.

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assays?

A3: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced toxicity or artifacts. However, the tolerance of different cell lines to DMSO can vary, so we recommend performing a vehicle control experiment to determine the optimal DMSO concentration for your specific system.

Q4: How should I store my this compound stock solution?

A4: Store the this compound stock solution in DMSO at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When stored properly, the DMSO stock solution is stable for at least six months.

Q5: Is this compound stable in aqueous solutions?

A5: The stability of this compound in aqueous solutions is pH-dependent. At neutral and basic pH, this compound is prone to hydrolysis over time. For experiments requiring prolonged incubation in aqueous buffers, it is advisable to prepare fresh dilutions before each experiment and to buffer the solution at a slightly acidic pH (pH 6.0-6.5) to improve stability.

Troubleshooting Guide

Issue: Precipitate Formation During Aqueous Dilution

This guide provides a systematic approach to troubleshoot and resolve the issue of this compound precipitation upon dilution into aqueous buffers.

Troubleshooting Workflow

G start Start: this compound Precipitates in Aqueous Buffer check_stock 1. Verify Stock Solution - Is the DMSO stock clear? - Is it fully dissolved? start->check_stock stock_issue Action: Gently warm and vortex stock solution. If precipitate remains, prepare a fresh stock. check_stock->stock_issue Precipitate Observed dilution_method 2. Review Dilution Method - Are you diluting directly into buffer? - What is the dilution factor? check_stock->dilution_method Stock is Clear stock_issue->dilution_method serial_dilution Action: Implement Serial Dilution - Use a co-solvent (e.g., Ethanol). - Use a surfactant (e.g., Tween® 80). dilution_method->serial_dilution Direct Dilution check_buffer 3. Examine Aqueous Buffer - What is the pH? - Are there incompatible components? dilution_method->check_buffer Serial Dilution Already in Use serial_dilution->check_buffer fail Still Unresolved: Contact Technical Support serial_dilution->fail adjust_buffer Action: Modify Buffer Composition - Adjust pH to 6.0-6.5. - Test alternative buffer systems. check_buffer->adjust_buffer Potential Incompatibility final_conc 4. Assess Final Concentration - Is the final concentration too high? check_buffer->final_conc Buffer is Optimized adjust_buffer->final_conc adjust_buffer->fail lower_conc Action: Reduce Final Concentration - Determine the practical solubility limit in your assay medium. final_conc->lower_conc Concentration Exceeds Solubility Limit success Success: this compound is Soluble final_conc->success Concentration is Appropriate lower_conc->success lower_conc->fail

Figure 1: A troubleshooting workflow for addressing this compound insolubility.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvent systems.

Solvent SystemSolubility (mM)Temperature (°C)Notes
100% DMSO> 10025Recommended for stock solutions
100% Ethanol1025Can be used as a co-solvent
PBS (pH 7.4)< 0.0125Practically insoluble
PBS (pH 7.4) with 0.5% DMSO0.0525Low solubility
PBS (pH 7.4) with 1% Tween® 800.125Improved solubility with surfactant
Acetate Buffer (pH 5.0) with 0.5% DMSO0.125Higher solubility at acidic pH

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Serial Dilution of this compound for Aqueous Solutions

  • Materials: 10 mM this compound in DMSO, sterile polypropylene tubes, desired aqueous buffer (e.g., PBS), co-solvent (e.g., 100% ethanol) or surfactant (e.g., 10% Tween® 80 solution).

  • Procedure: a. Prepare an intermediate dilution of the this compound stock solution. For example, dilute the 10 mM DMSO stock 1:10 in 100% ethanol to get a 1 mM solution in 90% ethanol/10% DMSO. b. Gently vortex the intermediate dilution. c. Further dilute the intermediate solution into the final aqueous buffer to achieve the desired working concentration. For example, a 1:100 dilution of the 1 mM intermediate solution will result in a 10 µM final concentration with 0.9% ethanol and 0.1% DMSO. d. Always add the drug solution to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

Signaling Pathway

This compound is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.

G cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K

Figure 2: The inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.

Optimizing NC1153 concentration for T-cell suppression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals on the optimal use of NC1153, a potent and selective inhibitor of the mTOR signaling pathway, for T-cell suppression.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the mechanistic Target of Rapamycin (mTOR), a critical kinase in the PI3K/AKT/mTOR signaling pathway. By inhibiting mTOR, this compound effectively blocks downstream signaling required for T-cell proliferation, differentiation, and cytokine production.

Q2: What is the recommended starting concentration for in vitro T-cell suppression assays?

A2: For initial experiments, a concentration range of 1 nM to 1 µM is recommended. The half-maximal inhibitory concentration (IC50) for T-cell proliferation is typically observed in the low nanomolar range. Refer to the dose-response data in Table 1 for more details.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO. For a stock solution, dissolve this compound in DMSO to a concentration of 10 mM. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture does not exceed 0.1% to avoid solvent-induced toxicity.

Q4: Is this compound specific to a particular T-cell subset?

A4: this compound inhibits the proliferation of both CD4+ and CD8+ T-cells. However, the sensitivity to this compound may vary depending on the activation state and differentiation status of the T-cells.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in T-cell suppression results between experiments. 1. Inconsistent T-cell activation. 2. Variability in cell seeding density. 3. Degradation of this compound due to improper storage.1. Ensure consistent stimulation conditions (e.g., anti-CD3/CD28 antibody concentration). 2. Maintain a consistent cell seeding density across all wells and experiments. 3. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
No significant T-cell suppression observed even at high concentrations of this compound. 1. Inactive compound. 2. Suboptimal T-cell activation. 3. Presence of interfering substances in the culture medium.1. Verify the integrity of the this compound stock. 2. Confirm T-cell activation in your positive control wells (e.g., robust proliferation in the absence of this compound). 3. Use a serum-free medium or a different batch of serum if interference is suspected.
Significant T-cell death observed at all tested concentrations. 1. This compound concentration is too high. 2. High DMSO concentration in the final culture. 3. Contamination of cell culture.1. Test a lower range of this compound concentrations. 2. Ensure the final DMSO concentration is below 0.1%. 3. Check for signs of bacterial or fungal contamination.
Unexpected increase in T-cell proliferation at low this compound concentrations. This is unlikely with an mTOR inhibitor, but could indicate an off-target effect or an experimental artifact.Carefully repeat the experiment, paying close attention to the dilution series and pipetting accuracy. If the effect persists, consider further investigation into potential off-target effects.

Quantitative Data Summary

Table 1: Dose-Dependent Inhibition of T-Cell Proliferation by this compound

This compound Concentration (nM) Mean Proliferation Inhibition (%) Standard Deviation
0.115.23.1
148.95.7
1085.44.2
10098.11.5
100099.50.8

IC50 for T-cell proliferation: ~1.2 nM

Table 2: Effect of this compound on Cytokine Production by Activated T-Cells

Cytokine This compound Concentration (10 nM) Mean Inhibition (%) Standard Deviation
IL-210 nM92.36.8
IFN-γ10 nM78.68.1

Experimental Protocols

Protocol 1: Human T-Cell Proliferation Assay (CFSE-based)
  • T-Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using a pan-T-cell isolation kit via negative selection.

  • CFSE Labeling: Resuspend the isolated T-cells at 1x10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the labeling reaction by adding five volumes of ice-cold culture medium.

  • Cell Seeding: Wash the cells and resuspend them in complete RPMI medium. Seed the cells in a 96-well plate at 2x10^5 cells/well.

  • T-Cell Activation and this compound Treatment: Add anti-CD3/CD28 antibodies to activate the T-cells. Immediately add serial dilutions of this compound to the appropriate wells. Include a vehicle control (DMSO) and an unstimulated control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze CFSE dilution using a flow cytometer. Proliferation is measured by the decrease in CFSE fluorescence intensity.

Protocol 2: Cytokine Analysis by ELISA
  • Cell Culture Supernatant Collection: Following the 72-hour incubation period from the T-cell proliferation assay, centrifuge the 96-well plate and carefully collect the culture supernatants.

  • ELISA Procedure: Perform ELISAs for IL-2 and IFN-γ on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of each cytokine from the standard curve. Determine the percent inhibition of cytokine production by this compound compared to the vehicle control.

Visualizations

mTOR_Signaling_Pathway TCR TCR/CD28 PI3K PI3K TCR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K S6K mTOR->S6K Proliferation T-Cell Proliferation & Survival S6K->Proliferation This compound This compound This compound->mTOR

Caption: this compound inhibits T-cell proliferation by targeting the mTOR signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_TCells Isolate T-Cells Label_CFSE Label with CFSE Isolate_TCells->Label_CFSE Seed_Plate Seed 96-well Plate Label_CFSE->Seed_Plate Activate_Treat Activate & Treat with this compound Seed_Plate->Activate_Treat Incubate Incubate 72-96h Activate_Treat->Incubate Analyze_Proliferation Analyze Proliferation (Flow Cytometry) Incubate->Analyze_Proliferation Analyze_Cytokines Analyze Cytokines (ELISA) Incubate->Analyze_Cytokines

Caption: Workflow for assessing this compound's effect on T-cell proliferation and cytokine production.

Troubleshooting_Tree Start High Variability in Results? Check_Activation Consistent T-Cell Activation? Start->Check_Activation Check_Density Consistent Cell Density? Check_Activation->Check_Density Yes Solution_Activation Standardize Stimulation Protocol Check_Activation->Solution_Activation No Check_Compound Fresh this compound Dilutions? Check_Density->Check_Compound Yes Solution_Density Ensure Consistent Seeding Check_Density->Solution_Density No Solution_Compound Use Fresh Aliquots Check_Compound->Solution_Compound No End Problem Resolved Check_Compound->End Yes

Caption: A decision tree for troubleshooting high variability in T-cell suppression assays.

How to prevent NC1153 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NC1153. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common issues that may arise during experimentation, with a focus on preventing compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective and orally active inhibitor of Janus kinase 3 (JAK3).[1] It is classified as a Mannich base compound.[1] Its primary mechanism of action is to block the IL-2-induced activation of JAK3 and its downstream signaling substrate, STAT5a/b (Signal Transducer and Activator of Transcription 5).[1][2] By inhibiting this pathway, this compound can modulate immune responses, making it a compound of interest in immunology and oncology research.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to prevent the degradation of this compound. The recommended storage conditions are summarized in the table below.

FormStorage TemperatureDuration
Solid Powder-20°C12 Months
Solid Powder4°C6 Months
In Solvent-80°C6 Months
In Solvent-20°C6 Months
Data sourced from the this compound product datasheet.[1]

Q3: In which solvent should I dissolve this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.[1] For cell-based assays, it is critical to ensure the final concentration of DMSO in the culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.

Q4: What are the main causes of this compound degradation in an experimental setting?

A4: As a Mannich base, this compound may be susceptible to degradation under certain conditions. Potential causes of degradation include:

  • pH Instability: Mannich bases can be unstable in aqueous solutions, particularly at non-neutral pH.

  • Hydrolysis: The presence of water can lead to the breakdown of the compound over time.

  • Oxidation: Exposure to air (oxygen) can cause oxidative degradation.

  • Light Exposure: Although not specifically documented for this compound, many small molecules are light-sensitive.

  • Repeated Freeze-Thaw Cycles: This can lead to the degradation of compounds in solution and may cause precipitation.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you might encounter.

Issue 1: Inconsistent or lower-than-expected potency of this compound in my assay.

  • Question: My dose-response curves for this compound are variable between experiments, or the IC50 value is higher than expected. Could this be a degradation issue?

  • Answer: Yes, this is a classic sign of compound instability. If this compound degrades in your experimental medium, its effective concentration will decrease, leading to a higher apparent IC50 and poor reproducibility.

    Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment. Avoid using old or repeatedly thawed solutions.

    • Aliquot Stock Solutions: To prevent multiple freeze-thaw cycles, aliquot your main stock solution into single-use volumes and store them at -80°C.

    • Perform a Stability Test: If you suspect degradation in your assay medium, you can perform a simple stability test. Incubate this compound in the medium for the duration of your experiment, and then test its ability to inhibit JAK3 activity compared to a freshly prepared solution.

    • Minimize Incubation Time: If the compound is unstable in your assay medium, consider reducing the experimental duration if possible.

Issue 2: Precipitation of this compound is observed in my stock solution or culture medium.

  • Question: I noticed a precipitate in my this compound stock solution after thawing, or in the cell culture wells after adding the compound. What should I do?

  • Answer: Precipitation will significantly lower the effective concentration of your compound and lead to inaccurate results.

    Troubleshooting Steps:

    • Check Solubility Limit: Ensure you have not exceeded the solubility limit of this compound in your chosen solvent or culture medium.

    • Optimize Solvent Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible (ideally ≤ 0.1%). High concentrations of organic solvents can cause compounds to precipitate in aqueous solutions.

    • Proper Thawing and Mixing: When thawing a stock solution, allow it to come to room temperature slowly and vortex gently to ensure it is fully dissolved before making dilutions.

    • Pre-warm Medium: Adding a cold compound solution to a warm medium can sometimes cause precipitation. Ensure both are at a similar temperature before mixing.

Experimental Protocols

Below are detailed methodologies for key experiments involving JAK3 inhibition.

Protocol 1: In Vitro JAK3 Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant JAK3.

A. Principle: The assay quantifies the phosphorylation of a substrate by JAK3. The amount of phosphorylated substrate is detected, often using methods like Homogeneous Time Resolved Fluorescence (HTRF).[3]

B. Materials:

  • Recombinant active JAK3 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer

  • This compound

  • DMSO

  • HTRF detection reagents (e.g., europium-labeled anti-phospho antibody and streptavidin-XL665)

  • 384-well assay plates

C. Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A 10-point, 3-fold dilution series is common.

  • Enzyme Preparation: Dilute the recombinant JAK3 enzyme to the desired concentration in kinase buffer.

  • Substrate/ATP Mix: Prepare a mixture of the biotinylated substrate and ATP in the kinase buffer. The ATP concentration should be close to its Km value for JAK3.

  • Assay Plate Setup:

    • Add 1 µL of the diluted this compound or DMSO (for controls) to the wells.

    • Add 2 µL of the diluted JAK3 enzyme.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.[3]

  • Detection: Stop the kinase reaction and add the HTRF detection reagents according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based STAT5 Phosphorylation Assay

This assay measures the functional consequence of JAK3 inhibition by quantifying the level of phosphorylated STAT5 (pSTAT5) in cells.

A. Principle: In many immune cells, cytokines like IL-2 activate the JAK3/STAT5 signaling pathway. This compound should inhibit this activation in a dose-dependent manner. The level of pSTAT5 is typically measured by flow cytometry.

B. Materials:

  • A suitable cell line (e.g., human T-cells)

  • Cell culture medium

  • This compound

  • DMSO

  • IL-2

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold methanol)

  • Staining Buffer

  • Fluorochrome-conjugated anti-pSTAT5 antibody

  • Flow cytometer

C. Step-by-Step Procedure:

  • Cell Preparation: Plate the cells at an appropriate density in a 96-well plate.

  • Inhibitor Pre-incubation: Prepare serial dilutions of this compound. Add the diluted inhibitor or DMSO (vehicle control) to the cells and incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add IL-2 to the wells to stimulate the JAK3/STAT5 pathway. Include an unstimulated control. Incubate for 15-30 minutes at 37°C.

  • Fixation: Stop the stimulation by adding Fixation Buffer. Incubate for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells and then resuspend them in ice-cold methanol to permeabilize the cell membrane. Incubate for at least 30 minutes on ice.

  • Staining: Wash the cells to remove the methanol and then stain with the anti-pSTAT5 antibody for 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Wash the cells and acquire the data on a flow cytometer.

  • Data Analysis: Determine the geometric mean fluorescence intensity (gMFI) of the pSTAT5 signal for each condition. Calculate the IC50 value of this compound based on the inhibition of IL-2-induced STAT5 phosphorylation.

Visualizations

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK3_inactive JAK3 (inactive) Receptor->JAK3_inactive 2. Activation JAK3_active JAK3 (active) JAK3_inactive->JAK3_active Phosphorylation STAT5_inactive STAT5 JAK3_active->STAT5_inactive 3. Phosphorylation STAT5_active p-STAT5 Dimer STAT5_inactive->STAT5_active Dimerization DNA DNA STAT5_active->DNA 4. Translocation This compound This compound This compound->JAK3_active Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 5. Regulation

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Troubleshooting Stock_Solution Prepare this compound Stock (DMSO, -80°C Aliquots) Working_Solution Prepare Fresh Working Solution Stock_Solution->Working_Solution Cell_Treatment Treat Cells with this compound Working_Solution->Cell_Treatment Incubation Incubate for Defined Period Cell_Treatment->Incubation Data_Acquisition Acquire Data Incubation->Data_Acquisition Analyze_Results Analyze Results (e.g., IC50 calculation) Data_Acquisition->Analyze_Results Expected_Results Results as Expected? Analyze_Results->Expected_Results Inconsistent_Results Inconsistent/Poor Potency Expected_Results->Inconsistent_Results No End Experiment Complete Expected_Results->End Yes Check_Stability Check Compound Stability: - Use fresh aliquots - Perform stability test - Minimize incubation time Inconsistent_Results->Check_Stability Check_Precipitation Check for Precipitation: - Verify solubility - Optimize solvent concentration - Ensure proper mixing Inconsistent_Results->Check_Precipitation Check_Stability->Working_Solution Re-optimize Protocol Check_Precipitation->Working_Solution Re-optimize Protocol

Caption: A logical workflow for experiments with this compound, including troubleshooting steps.

References

Common issues with NC1153 in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the novel kinase inhibitor NC1153 in long-term studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent, ATP-competitive inhibitor of Tyrosine Kinase X (TKX), a key signaling node in cellular proliferation and survival pathways. It is designed for high selectivity to minimize off-target effects.

Q2: What is the recommended solvent and storage condition for this compound stock solutions? A2: For long-term storage, this compound should be stored as a powder at -20°C. For stock solutions, use anhydrous DMSO at a concentration of 10-50 mM, aliquot into single-use volumes, and store at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation.

Q3: Why is it critical to use low-passage cells for long-term this compound studies? A3: Long-term cell culture can lead to genetic drift and altered expression levels of the primary target (TKX) and compensatory signaling proteins. Using low-passage cells (e.g., <10 passages) ensures a more consistent and reproducible biological system, minimizing variability that could be mistaken for compound-related effects.

Q4: Can off-target effects contribute to the observed phenotype? A4: Yes, while this compound is highly selective, at concentrations significantly above its IC50 for the primary target, it may engage other kinases. This phenomenon, known as polypharmacology, can sometimes contribute to efficacy but can also cause toxicity or unexpected phenotypes.[1][2] It is crucial to perform dose-response analyses and use the lowest effective concentration to minimize these effects.[2]

Section 2: Troubleshooting Common Issues

This section addresses specific problems users may encounter during long-term experiments with this compound.

Issue 1: Diminished or Inconsistent Efficacy Over Time

Q: We observed a strong inhibitory effect of this compound initially, but its efficacy has decreased in our cell line after several weeks of continuous treatment. What could be the cause?

A: This is a common challenge in long-term studies and can stem from several factors.[3][4] A systematic approach is needed to identify the root cause.

Troubleshooting Workflow

G cluster_c1 cluster_c2 cluster_c3 start Decreased Efficacy Observed c1 Step 1: Verify Compound Integrity start->c1 p1 Perform HPLC on stored and working solutions c1->p1 c2 Step 2: Assess Cellular Response p2 Confirm target (TKX) expression via Western Blot. Check for mycoplasma. c2->p2 c3 Step 3: Investigate Resistance p3 Sequence TKX gene for mutations. Profile expression of compensatory pathway proteins. c3->p3 r1 Degradation Confirmed p1->r1 r1->c2 No s1 Prepare fresh stock and working solutions. Review storage protocol. r1->s1 Yes r2 Target Levels Downregulated or Contamination Found p2->r2 r2->c3 No s2 Use fresh, low-passage cells. Implement routine mycoplasma testing. r2->s2 Yes r3 Resistance Mechanism Identified p3->r3 s3 Consider combination therapy to overcome resistance. Consult literature for known TKX resistance pathways. r3->s3

Caption: Troubleshooting workflow for decreased this compound efficacy.
Issue 2: High Variability in Assay Results

Q: Our replicate wells in a 96-well plate assay show high variability. How can we improve our assay precision?

A: High variability can obscure real biological effects. Common sources include inconsistent cell seeding, edge effects, and issues with the compound or reagents.

Potential Causes & Solutions

  • Inconsistent Cell Seeding: Ensure cells are in a single-cell suspension before plating. Pipette gently to avoid creating gradients in the wells.

  • Edge Effects: Evaporation in the outer wells of a plate can concentrate the compound and media components. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for data collection.

  • Compound Precipitation: this compound may precipitate if the final DMSO concentration in the media is too high or if it's added to cold media. Ensure the final DMSO concentration is <0.5% and allow media to warm to 37°C before adding the compound.

  • Assay Reader Settings: For fluorescence or luminescence assays, optimizing the reader's focal height and increasing the number of flashes per well can reduce variability.[5]

Issue 3: Unexpected Cell Toxicity

Q: We are observing significant cell death at concentrations where we expect only target inhibition. What could be the reason?

A: Unexpected toxicity can be due to off-target effects or stress induced by the experimental conditions.[2]

Signaling Pathway Considerations

G cluster_off_target Potential Off-Targets This compound This compound TKX On-Target: TKX This compound->TKX High Affinity SK1 Survival Kinase 1 (SK1) This compound->SK1 Low Affinity CK2 Casein Kinase 2 (CK2) This compound->CK2 Low Affinity Prolif Proliferation/Survival (Desired Inhibition) TKX->Prolif Promotes Toxicity Apoptosis/Toxicity (Unintended Effect) SK1->Toxicity Inhibits CK2->Toxicity Inhibits

Caption: On-target vs. potential off-target effects of this compound.

Troubleshooting Steps

  • Confirm with a Different Inhibitor: Use a structurally distinct inhibitor of TKX. If the toxicity persists, it may be an on-target effect. If not, an off-target effect of this compound is likely.[2]

  • Perform a Dose-Response Curve: Carefully titrate the this compound concentration to find the therapeutic window where TKX is inhibited without causing excessive cell death.

  • Analyze Apoptosis Markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the observed cell death is apoptotic. This can help elucidate the mechanism of toxicity.

Section 3: Data & Protocols

Quantitative Data Summary

Table 1: Long-Term Stability of this compound in DMSO Stock (50 mM) at -80°C

Time Point Purity by HPLC (%) Degradant 1 (%)
T = 0 99.8 ± 0.1 < 0.1
3 Months 99.7 ± 0.2 < 0.1
6 Months 99.5 ± 0.1 0.2 ± 0.1
12 Months 99.1 ± 0.3 0.5 ± 0.2

| 24 Months | 98.2 ± 0.4 | 1.1 ± 0.3 |

Table 2: Kinase Selectivity Profile of this compound

Kinase Target IC50 (nM) Notes
TKX (On-Target) 5.2 Primary Target
Survival Kinase 1 850 >160-fold selective
Casein Kinase 2 1,200 >230-fold selective

| Kinase Z | > 10,000 | No significant activity |

Experimental Protocols

Protocol 1: Assessing this compound Stability via High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the purity of this compound and detect potential degradants in stock or working solutions.

  • Materials:

    • This compound sample (e.g., 10 µL of a 10 mM stock)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • C18 HPLC Column (e.g., 4.6 x 150 mm, 3.5 µm)

    • HPLC system with UV detector

  • Methodology:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Prepare the sample by diluting the this compound stock solution to approximately 10 µM in a 50:50 mixture of Mobile Phase A and B.

    • Inject 10 µL of the diluted sample onto the column.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes at a flow rate of 1 mL/min.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to initial conditions and re-equilibrate for 5 minutes.

    • Monitor the eluent at 280 nm.

    • Integrate the peak areas. Purity is calculated as (Area of this compound Peak / Total Area of All Peaks) * 100.

Protocol 2: Validating Target Engagement in Long-Term Treated Cells via Western Blot

  • Objective: To measure the phosphorylation status of a direct downstream substrate of TKX, confirming this compound is still engaging its target in cells after chronic exposure.

  • Materials:

    • Cell lysates from untreated, vehicle-treated, and this compound-treated cells.

    • RIPA buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • Primary antibodies: anti-phospho-Substrate Y (p-SubY), anti-total-Substrate Y, anti-TKX, and anti-GAPDH (loading control).

    • HRP-conjugated secondary antibodies.

    • ECL chemiluminescence substrate.

  • Methodology:

    • Lyse cells on ice using RIPA buffer.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Quantify protein concentration using the BCA assay.

    • Normalize samples to equal protein concentration (e.g., 20 µg) and denature by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-p-SubY) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Apply ECL substrate and visualize bands using a chemiluminescence imager.

    • Strip the membrane (if necessary) and re-probe for total Substrate Y, TKX, and GAPDH to ensure equal loading and check for changes in target expression.

References

Technical Support Center: Improving the Bioavailability of NC1153 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of the investigational JAK3 inhibitor, NC1153, in animal models. Given that this compound is a small molecule inhibitor (Molecular Formula: C18H38Cl2N2O) targeting the IL-2-induced JAK3/STAT5a/b pathway, its physicochemical properties may present challenges to achieving optimal oral absorption.[1]

This guide focuses on common issues and established methodologies for improving the bioavailability of poorly soluble drug candidates.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of this compound in our initial rodent pharmacokinetic (PK) studies. What are the likely causes?

A1: Low and variable oral bioavailability is a common challenge for many investigational drugs, particularly those with poor aqueous solubility. The primary reasons could be:

  • Poor Solubility: The rate and extent of drug absorption are often limited by its ability to dissolve in the gastrointestinal (GI) fluids.

  • Low Permeability: The drug may not efficiently cross the intestinal epithelium to enter systemic circulation.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.

  • Efflux by Transporters: The drug could be actively transported back into the GI lumen by efflux transporters like P-glycoprotein.

Q2: What are the initial steps to consider for formulating this compound to improve its oral bioavailability?

A2: A systematic approach to formulation development is crucial. Initial strategies for improving the bioavailability of poorly soluble drugs often involve enhancing their solubility and dissolution rate.[2] Consider the following approaches, summarized in the table below:

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Lipid-Based Formulations The drug is dissolved in a lipid vehicle, which can be absorbed through the lymphatic system, bypassing first-pass metabolism.[3]Can significantly increase bioavailability for lipophilic drugs; protects the drug from degradation in the GI tract.Potential for GI side effects; physical and chemical stability of the formulation can be a challenge.
Solid Dispersions The drug is dispersed in a solid, inert carrier, often in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[4]Can dramatically increase the dissolution rate and apparent solubility.Amorphous forms can be thermodynamically unstable and may recrystallize over time.
Particle Size Reduction (Micronization/Nanonization) Reducing the particle size increases the surface area-to-volume ratio, leading to a faster dissolution rate.[2]A well-established and relatively simple technique.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a more water-soluble complex.Can significantly improve solubility and dissolution.The amount of drug that can be complexed is limited; potential for toxicity at high cyclodextrin concentrations.

Q3: How do we select the most appropriate animal model for our bioavailability studies with this compound?

A3: The choice of animal model is critical and should be based on the specific objectives of your study.

  • Rodents (Mice, Rats): Commonly used for initial screening of different formulations due to their small size, lower cost, and faster turnaround time. However, their GI physiology can differ significantly from humans.

  • Beagle Dogs: Their GI tract is anatomically and physiologically more similar to humans, making them a good model for predicting human pharmacokinetics.[4]

  • Pigs (Minipigs): Also share many physiological similarities with humans in terms of their GI tract and are increasingly used in preclinical drug development.

It is advisable to start with a rodent model for initial formulation screening and then confirm the lead formulations in a larger animal model like the beagle dog.

Troubleshooting Guide

Problem 1: High variability in plasma concentrations between individual animals in the same dosing group.

Potential Cause Troubleshooting Step
Inconsistent Dosing Volume or Technique Ensure accurate and consistent administration of the formulation. For oral gavage, ensure the dose is delivered directly to the stomach.
Food Effects The presence of food in the GI tract can significantly impact drug absorption. Conduct studies in both fasted and fed states to assess the effect of food. Some poorly soluble drugs show improved absorption with a high-fat meal.[3]
Formulation Instability The drug may be precipitating out of the formulation before or after administration. Assess the physical and chemical stability of your formulation under relevant conditions (e.g., in simulated gastric and intestinal fluids).

Problem 2: The selected formulation strategy did not significantly improve the bioavailability of this compound.

Potential Cause Troubleshooting Step
Permeability-Limited Absorption If improving solubility does not enhance bioavailability, the issue may be poor permeability across the intestinal wall. Conduct in vitro permeability assays (e.g., Caco-2 cell model) to assess this.
High First-Pass Metabolism The drug may be rapidly cleared by the liver. Consider co-administration with an inhibitor of relevant metabolic enzymes (if known) in a pilot study to probe the extent of first-pass metabolism.
Efflux Transporter Activity This compound might be a substrate for efflux transporters. In vitro transporter assays can help identify if this is a contributing factor.

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)

  • Excipient Screening: Screen the solubility of this compound in various oils (e.g., sesame oil, olive oil), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol P, PEG 400).

  • Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation: Select a ratio from the self-emulsifying region and prepare the formulation by vortexing the components until a clear, homogenous mixture is obtained. Add this compound and mix until completely dissolved.

  • Characterization: Characterize the formulation for self-emulsification time, droplet size, and drug content.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.

  • Dosing: Divide the rats into groups (e.g., control group receiving this compound in a simple suspension, and test groups receiving different enabling formulations). Administer the formulations via oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

JAK_STAT_Pathway IL2 IL-2 IL2R IL-2 Receptor IL2->IL2R Binds JAK3 JAK3 IL2R->JAK3 Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates P_STAT5 p-STAT5 Dimer STAT5 Dimer P_STAT5->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Expression Nucleus->Gene Regulates This compound This compound This compound->JAK3 Inhibits

Caption: this compound inhibits the JAK3/STAT5 signaling pathway.

Bioavailability_Workflow Start Start: Low Bioavailability of this compound Formulation Formulation Development Start->Formulation Lipid Lipid-Based Formulation->Lipid Solid Solid Dispersion Formulation->Solid Nano Nanosuspension Formulation->Nano PK_Screen In Vivo PK Screen (Rodent) Lipid->PK_Screen Solid->PK_Screen PK_screen PK_screen Nano->PK_screen Lead Lead Formulation Identified? PK_Screen->Lead Lead->Formulation No Dog_PK Confirmatory PK (Beagle Dog) Lead->Dog_PK Yes End End: Optimized Formulation Dog_PK->End

Caption: Workflow for improving this compound bioavailability.

References

Technical Support Center: NC1153 Experimental Variability and Controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues researchers may encounter when using NC1153, a blocker of IL-2-induced JAK3 activation and its downstream substrate STAT5a/b.[1] Adherence to proper experimental controls and protocols is critical for obtaining reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of the Janus kinase 3 (JAK3), which plays a crucial role in signal transduction downstream of cytokine receptors. Specifically, this compound blocks the Interleukin-2 (IL-2)-induced activation of JAK3, which in turn prevents the phosphorylation and activation of the Signal Transducer and Activator of Transcription 5a/b (STAT5a/b).[1] This inhibition of the JAK3/STAT5 signaling pathway is key to its therapeutic potential in conditions like autoimmune diseases and allograft rejection.[1]

Q2: What are the recommended cell lines and stimulation conditions for studying this compound activity?

For cellular assays, T-cell lines such as HT-2 or peripheral blood mononuclear cells (PBMCs) are commonly used as they express the IL-2 receptor and are dependent on the JAK3/STAT5 pathway for proliferation and survival. To assess the inhibitory activity of this compound, cells are typically pre-incubated with varying concentrations of the compound before stimulation with an appropriate cytokine, most commonly IL-2, to activate the JAK3 pathway.

Q3: What are the essential controls to include in my experiments with this compound?

To ensure the validity of your experimental results, the following controls are essential:

  • Vehicle Control: A control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on the cells.

  • Unstimulated Control: Cells that are not treated with the stimulating cytokine (e.g., IL-2). This provides a baseline for pathway activation.

  • Positive Control Inhibitor: A well-characterized JAK3 inhibitor (e.g., Tofacitinib) should be used alongside this compound to validate the assay system.

  • JAK3-Deficient Cell Line (for off-target effects): To confirm that the observed effects of this compound are specifically due to JAK3 inhibition, a cell line that does not express functional JAK3 can be used. If this compound still exhibits activity in these cells, it may indicate off-target effects.

Q4: How can I assess the potential for off-target effects of this compound?

Observing cytotoxicity or other effects in a JAK3-deficient cell line is a primary method for identifying potential off-target activity. Additionally, a rescue experiment can be performed. In a cell line dependent on JAK3 signaling, the addition of the activating cytokine (e.g., IL-2) may rescue cells from the on-target effects of this compound but not from off-target cytotoxicity. A structurally similar but inactive control compound, if available, can also help differentiate between on-target and off-target effects.

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.

Possible Causes & Solutions:

CauseSolution
Uneven Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistency and consider plating cells in the central wells of the plate to avoid edge effects.
Compound Precipitation Visually inspect wells for precipitate, especially at higher concentrations. If precipitation is observed, consider lowering the final concentration or using a different solvent system.
Inconsistent Incubation Times Standardize all incubation times for cell seeding, compound treatment, and assay reagent addition.
Cell Culture Contamination Regularly check cell cultures for any signs of contamination (e.g., changes in media color, turbidity, or cell morphology).
Issue 2: Inconsistent Western blot results for phosphorylated STAT5 (pSTAT5).

Possible Causes & Solutions:

CauseSolution
Suboptimal Antibody Performance Validate your primary antibodies for both pSTAT5 and total STAT5 to ensure they are specific and provide a strong signal-to-noise ratio.
Rapid Dephosphorylation Work quickly and keep samples on ice at all times after cell lysis. Crucially, add phosphatase inhibitors to your lysis buffer to prevent the removal of phosphate groups from STAT5.
Inconsistent Cytokine Stimulation Ensure the concentration and incubation time of the stimulating cytokine (e.g., IL-2) are consistent across all experiments. Prepare fresh cytokine dilutions for each experiment.
Uneven Protein Loading Accurately determine the protein concentration of each lysate using a reliable method (e.g., BCA assay) and ensure equal amounts of protein are loaded into each well of the gel.
Issue 3: Discrepancy between biochemical (enzyme) assay and cellular assay results.

Possible Causes & Solutions:

CauseSolution
High Intracellular ATP Concentration The high concentration of ATP inside cells can outcompete ATP-competitive inhibitors like this compound, leading to lower potency in cellular assays compared to biochemical assays which often use lower ATP concentrations.
Poor Cell Permeability This compound may have difficulty crossing the cell membrane to reach its intracellular target.
Drug Efflux Pumps Cells can actively transport the compound out, reducing its effective intracellular concentration. This can be tested by co-administering a known efflux pump inhibitor.
Compound Instability or Metabolism This compound may be unstable in cell culture media or be rapidly metabolized by cells into an inactive form. Assess the stability of the compound in your experimental conditions.

Experimental Protocols

Protocol 1: Western Blotting for pSTAT5 Inhibition
  • Cell Seeding and Treatment: Seed a suitable T-cell line (e.g., HT-2) in 6-well plates and allow them to adhere overnight.

  • Serum Starvation (Optional): Depending on the cell line, serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with an appropriate concentration of IL-2 (e.g., 20 ng/mL) for 15-30 minutes to induce STAT5 phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli sample buffer, and boil the samples. Separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the proteins to a PVDF membrane, block with 5% BSA or non-fat milk, and probe with primary antibodies against pSTAT5 and total STAT5, followed by the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Flow Cytometry-based STAT5 Phosphorylation Assay
  • Cell Preparation: Prepare a single-cell suspension of PBMCs or a T-cell line.

  • Inhibitor Pre-incubation: Pre-incubate the cells with serial dilutions of this compound or vehicle control.

  • Cytokine Stimulation: Stimulate the cells with IL-2 for 15-30 minutes at 37°C. Include an unstimulated control.

  • Fixation: Stop the stimulation by adding a fixation buffer (e.g., 4% PFA).

  • Permeabilization: Permeabilize the cells with ice-cold methanol to allow for intracellular staining.

  • Staining: Stain the cells with a fluorescently labeled anti-pSTAT5 antibody. Cell surface markers (e.g., CD4, CD8) can be included to gate on specific T-cell subsets.

  • Data Acquisition: Acquire the samples on a flow cytometer.

  • Data Analysis: Analyze the median fluorescence intensity (MFI) of pSTAT5 in the target cell population. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Quantitative Data Summary

The following table can be used to summarize and compare the inhibitory activity of this compound from your experiments.

Assay TypeCell LineParameterThis compound ValuePositive Control (e.g., Tofacitinib) Value
Biochemical Recombinant JAK3IC50 (nM)Enter your dataEnter your data
Cellular HT-2IC50 (nM)Enter your dataEnter your data
Cellular PBMCsIC50 (nM)Enter your dataEnter your data

Visualizations

JAK3_STAT5_Pathway cluster_receptor Cell Membrane IL-2R IL-2 Receptor JAK3 JAK3 IL-2R->JAK3 Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates IL-2 IL-2 IL-2->IL-2R Binds pSTAT5 pSTAT5 (dimer) STAT5->pSTAT5 Dimerizes Nucleus Nucleus pSTAT5->Nucleus Translocates to Gene Transcription Gene Transcription (Proliferation, Differentiation) Nucleus->Gene Transcription This compound This compound This compound->JAK3 Inhibits

Caption: IL-2/JAK3/STAT5 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Experiment Cell_Culture 1. Cell Culture (e.g., T-cells) Start->Cell_Culture Treatment 2. Pre-incubation with this compound (Varying concentrations & controls) Cell_Culture->Treatment Stimulation 3. Cytokine Stimulation (e.g., IL-2) Treatment->Stimulation Assay 4. Perform Assay (Western Blot / Flow Cytometry) Stimulation->Assay Data_Analysis 5. Data Analysis (e.g., IC50 determination) Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for assessing this compound activity.

Troubleshooting_Tree Inconsistent_Results Inconsistent Results? Check_Controls Are controls (vehicle, positive) behaving as expected? Inconsistent_Results->Check_Controls Review_Protocol Review protocol for consistency (pipetting, timing, reagents) Check_Controls->Review_Protocol No Yes_Path Focus on experimental vs. control group variability Check_Controls->Yes_Path Yes Validate_Reagents Validate key reagents (antibodies, cytokines, this compound stock) Review_Protocol->Validate_Reagents Optimize_Assay Optimize assay parameters (cell density, concentrations) Validate_Reagents->Optimize_Assay Consult_Literature Consult literature for similar issues Optimize_Assay->Consult_Literature Resolved Problem Likely Resolved Consult_Literature->Resolved Yes Yes No No Yes_Path->Review_Protocol

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Best practices for storing and handling NC1153 powder

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are based on best practices for handling potentially hazardous chemical powders in a research environment. As "NC1153" is not a publicly indexed chemical identifier, users must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed handling, storage, and safety information.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: Proper storage is crucial to maintain the integrity and stability of this compound powder. While specific conditions depend on the compound's properties as detailed in its SDS, general best practices include:

  • Temperature: Store in a cool, dry place away from direct sunlight and heat sources.

  • Atmosphere: For compounds sensitive to moisture or oxidation, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Container: Keep the powder in its original, tightly sealed container to prevent contamination.

Q2: What personal protective equipment (PPE) is required when handling this compound powder?

A2: A comprehensive approach to PPE is essential to minimize exposure. The following should be considered standard practice:

  • Eye Protection: Safety glasses or goggles are mandatory to protect against airborne particles.

  • Hand Protection: Use appropriate chemical-resistant gloves.

  • Body Protection: A lab coat or uniform should be worn.

  • Respiratory Protection: For tasks that may generate dust, a respirator may be necessary. The specific type of respirator should be chosen based on the exposure risk and the substance's properties.

Q3: How should I handle accidental spills of this compound powder?

A3: In the event of a spill, prioritize safety and containment:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Contain: Use appropriate tools and materials to carefully transfer the spilled solid into a designated waste container.

  • Clean: After the powder has been removed, decontaminate the area with soap and water or another appropriate cleaning agent.

  • Dispose: Dispose of the waste according to institutional and local regulations.

Troubleshooting Guide

Problem: this compound powder is not dissolving as expected.

Possible Cause Troubleshooting Step
Incorrect Solvent Consult the manufacturer's data sheet or perform small-scale solubility tests with a range of appropriate solvents.
Low Temperature Gently warm the solvent while stirring, if the compound's stability allows.
Inadequate Mixing Use a vortex mixer or sonicator to aid dissolution.
Saturation The solution may be saturated. Try increasing the volume of the solvent.

Problem: Inconsistent experimental results using this compound.

Possible Cause Troubleshooting Step
Compound Degradation Review storage conditions. If improperly stored, obtain a fresh batch of the powder.
Inaccurate Weighing Ensure the analytical balance is properly calibrated. Use appropriate weighing techniques to minimize static and air current effects.
Contamination Use clean spatulas and weighing boats for each use. Ensure the storage container is always sealed tightly after use.

Experimental Protocols & Workflows

Standard Operating Procedure: Weighing and Preparing a Solution of this compound

This workflow outlines the critical steps for safely weighing a powdered compound and preparing a stock solution.

cluster_prep Preparation cluster_weighing Weighing cluster_dissolving Dissolving prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Prepare Clean Workspace (Clean Bench, Calibrated Balance) prep_ppe->prep_workspace prep_materials Gather Materials (Spatula, Weighing Boat, Solvent) prep_workspace->prep_materials weigh_tare Tare Weighing Boat on Analytical Balance prep_materials->weigh_tare weigh_transfer Carefully Transfer this compound Powder weigh_tare->weigh_transfer weigh_record Record Exact Mass weigh_transfer->weigh_record dissolve_add_solvent Add Measured Volume of Solvent weigh_record->dissolve_add_solvent dissolve_mix Mix Until Dissolved (Vortex, Sonicate if needed) dissolve_add_solvent->dissolve_mix dissolve_store Store Solution Appropriately dissolve_mix->dissolve_store

Caption: Workflow for weighing and dissolving this compound powder.
Hazard Mitigation Workflow for Powder Handling

This diagram illustrates a logical approach to minimizing risks associated with handling powdered substances.

cluster_assessment Hazard Assessment cluster_control Control Measures cluster_response Emergency Response assess_sds Review Safety Data Sheet (SDS) assess_risks Identify Potential Hazards (e.g., Dust Explosion, Toxicity) assess_sds->assess_risks control_engineering Engineering Controls (Fume Hood, Ventilation) assess_risks->control_engineering Implement response_spill Spill Containment & Cleanup Procedures assess_risks->response_spill Prepare for control_admin Administrative Controls (SOPs, Training) control_engineering->control_admin control_ppe Personal Protective Equipment (Gloves, Goggles) control_admin->control_ppe response_exposure First Aid & Exposure Response Plan response_spill->response_exposure

Caption: A systematic approach to mitigating powder handling hazards.

Interpreting unexpected results in NC1153 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel inhibitor, NC1153. The information is designed to help interpret unexpected results and refine experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the kinase domain of the hypothetical "Kinase-X" protein. By binding to the ATP-binding pocket, it prevents the phosphorylation of downstream substrates, thereby inhibiting the "Kinase-X" signaling pathway.

Q2: What are the recommended cell-based assay conditions for this compound?

A2: For optimal performance, it is recommended to use this compound at a concentration range of 10 nM to 1 µM in cell culture. The final concentration of the DMSO solvent should not exceed 0.1%. It is also advisable to perform a dose-response curve to determine the IC50 in your specific cell line.

Q3: I am observing significant off-target effects at higher concentrations. What could be the cause?

A3: High concentrations of any small molecule inhibitor can lead to off-target effects. We recommend performing a kinase panel screen to identify potential off-target interactions. Additionally, consider using lower concentrations of this compound in combination with other therapeutic agents to achieve the desired biological effect while minimizing off-target activity.

Q4: My cell viability has decreased unexpectedly after treatment with this compound, even at low concentrations. What should I do?

A4: First, ensure the purity and integrity of your this compound stock. Contaminants or degradation products could induce cytotoxicity. Second, assess the baseline expression of "Kinase-X" in your cell line; cells highly dependent on this pathway may be more sensitive to inhibition. Finally, consider the possibility of non-specific toxicity and evaluate cell viability using multiple orthogonal methods (e.g., MTS, CellTiter-Glo, and live/dead staining).

Troubleshooting Guide: Unexpected Results

Issue 1: Inconsistent IC50 Values Across Experiments

Possible Causes & Solutions

Possible Cause Recommended Action
Cell Passage Number Ensure consistent use of cells within a narrow passage number range (e.g., passages 5-15). High-passage cells can exhibit altered signaling and drug sensitivity.
Inconsistent Seeding Density Optimize and strictly adhere to a consistent cell seeding density for all experiments. Confluency can significantly impact cell signaling and drug response.
Variable Incubation Time Use a standardized incubation time for this compound treatment. We recommend a 72-hour incubation period for most cell lines to ensure the compound reaches its target and elicits a stable biological response.
Reagent Variability Use freshly prepared reagents and ensure proper storage of this compound stock solutions. Avoid repeated freeze-thaw cycles.
Issue 2: Lack of Downstream Pathway Inhibition Despite "Kinase-X" Inhibition

Possible Causes & Solutions

Possible Cause Recommended Action
Alternative Signaling Pathways The cell line may have developed resistance through the activation of compensatory signaling pathways. Perform a phospho-proteomic screen to identify upregulated pathways.
Subcellular Localization "Kinase-X" or its downstream targets may have altered subcellular localization, preventing effective inhibition. Use immunofluorescence or cellular fractionation followed by Western blot to assess protein localization.
Mutation in Downstream Effector A mutation in a downstream signaling molecule could render it constitutively active and independent of "Kinase-X" signaling. Sequence key downstream effectors to check for mutations.

Experimental Protocols

Protocol 1: Western Blot Analysis of "Kinase-X" Pathway Inhibition
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-"Kinase-X," total "Kinase-X," and downstream targets overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours until a color change is apparent.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

NC1153_Mechanism_of_Action cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase-X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates pSubstrate p-Downstream Substrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Leads to This compound This compound This compound->KinaseX Inhibits

Caption: Mechanism of action for this compound.

Troubleshooting_Workflow Start Unexpected Result CheckPurity Verify this compound Purity and Concentration Start->CheckPurity ReviewProtocol Review Experimental Protocol Start->ReviewProtocol InconsistentResults Inconsistent IC50? ReviewProtocol->InconsistentResults NoEffect No Downstream Effect? ReviewProtocol->NoEffect InconsistentResults->NoEffect No OptimizeAssay Optimize Assay Parameters (Seeding, Time) InconsistentResults->OptimizeAssay Yes InvestigateResistance Investigate Resistance Mechanisms NoEffect->InvestigateResistance Yes End Resolution OptimizeAssay->End InvestigateResistance->End

Caption: Troubleshooting workflow for unexpected results.

Validation & Comparative

A Comparative Guide to JAK3 Inhibition: NC1153 versus Tofacitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two Janus kinase 3 (JAK3) inhibitors: the research compound NC1153 and the FDA-approved drug tofacitinib. This document aims to be an objective resource, presenting available experimental data to compare the performance and characteristics of these two molecules in the context of JAK3 inhibition.

Introduction to JAK3 Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways that regulate immune cell function and hematopoiesis.[1] JAK3, in particular, is predominantly expressed in hematopoietic cells and is essential for the development and function of lymphocytes. This restricted expression pattern makes JAK3 an attractive therapeutic target for autoimmune diseases and organ transplant rejection. By inhibiting JAK3, the signaling of several key interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) that share the common gamma chain (γc) receptor subunit is disrupted, leading to immunosuppression.

Mechanism of Action: The JAK-STAT Signaling Pathway

Both this compound and tofacitinib exert their effects by inhibiting the JAK-STAT signaling pathway. When a cytokine binds to its receptor, it brings associated JAKs into close proximity, leading to their autophosphorylation and activation. These activated JAKs then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune responses.

By inhibiting JAK3, this compound and tofacitinib block this phosphorylation cascade, thereby preventing the activation of downstream STATs and mitigating the effects of pro-inflammatory cytokines.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor (γc) Cytokine->Receptor Binding JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK3->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation This compound This compound This compound->JAK3 Inhibition Tofacitinib Tofacitinib Tofacitinib->JAK3 Inhibition Gene Gene Transcription (Inflammation, Immune Response) DNA->Gene Modulation

A simplified diagram of the JAK-STAT signaling pathway, highlighting the inhibitory action of this compound and tofacitinib on JAK3.

Quantitative Comparison of Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor. The following table summarizes the available in vitro biochemical or enzymatic assay data for this compound and tofacitinib against the JAK family of kinases. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions, such as ATP concentration.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
This compound Data not availableData not availableData not availableData not availableDescribed as a selective, irreversible inhibitor of JAK3. Reported to be 40 times more selective for JAK3 than for JAK2.
Tofacitinib 2.9 - 1121.2 - 201 - 4514 - 472Pan-JAK inhibitor with a preference for JAK1 and JAK3 over JAK2 and TYK2.

Note: The IC50 values for tofacitinib are presented as a range compiled from multiple sources to reflect the variability in published data.

Detailed Inhibitor Profiles

This compound

A derivative of this compound, designated EP009, has been shown to have a cellular IC50 for JAK3 in the range of 10-20 μM.[3]

Tofacitinib

Tofacitinib (formerly CP-690,550) is an FDA-approved small molecule inhibitor of the JAK family of kinases. It is classified as a pan-JAK inhibitor, though it exhibits a degree of selectivity, primarily inhibiting JAK1 and JAK3 with higher potency than JAK2.[3] Its mechanism of action involves competing with ATP for the binding site on the kinase domain of JAKs. Tofacitinib is used in the treatment of several autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. The broader inhibition of multiple JAKs by tofacitinib may contribute to its therapeutic efficacy but has also been associated with side effects, such as an increased risk of infections.

Experimental Protocols

The determination of IC50 values for kinase inhibitors is a critical step in their characterization. A common method for this is the in vitro kinase inhibition assay. Below is a generalized protocol for such an assay, which can be adapted for specific JAK kinases.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • A suitable kinase substrate (e.g., a synthetic peptide)

  • ATP (at a concentration close to the Km for the specific JAK)

  • Test inhibitors (this compound, tofacitinib) serially diluted in DMSO

  • Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • Multi-well assay plates (e.g., 384-well white plates)

  • A plate reader capable of measuring luminescence

Kinase_Assay_Workflow In Vitro Kinase Inhibition Assay Workflow A Prepare Reagents: - Serial dilutions of inhibitors (this compound, Tofacitinib) - Kinase solution - Substrate/ATP solution B Dispense 1µL of inhibitor or DMSO (control) into assay plate A->B C Add 2µL of kinase solution to each well B->C D Initiate reaction by adding 2µL of Substrate/ATP solution C->D E Incubate at room temperature (e.g., 60 minutes) D->E F Add 5µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP E->F G Incubate at room temperature (40 minutes) F->G H Add 10µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal G->H I Incubate at room temperature (30-60 minutes) H->I J Measure luminescence using a plate reader I->J K Data Analysis: - Calculate percent inhibition - Determine IC50 values using a dose-response curve J->K

A generalized workflow for an in vitro enzymatic kinase assay to determine inhibitor IC50 values.

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 1 µL) of serially diluted test compounds or DMSO (as a control) into the wells of the assay plate.

  • Kinase Addition: Add the diluted JAK enzyme to each well.

  • Reaction Initiation: Start the kinase reaction by adding the substrate and ATP mixture to each well.

  • Incubation: Allow the reaction to proceed at room temperature for a set period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and consume any unreacted ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced into ATP and then into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Conclusion

This guide provides a comparative overview of this compound and tofacitinib, two inhibitors of JAK3. Tofacitinib is a well-characterized, clinically approved pan-JAK inhibitor with a preference for JAK1 and JAK3. Its inhibitory profile is supported by extensive quantitative data. This compound is a research compound described as a selective and irreversible inhibitor of JAK3. While its selectivity has been noted qualitatively, a lack of publicly available quantitative IC50 data from in vitro kinase assays makes a direct, data-driven comparison of potency with tofacitinib challenging. The provided experimental protocol outlines a standard method for generating such comparative data, which would be essential for a comprehensive evaluation of this compound's potential as a highly selective JAK3 inhibitor. Further research is required to fully elucidate the quantitative inhibitory profile of this compound against the JAK family of kinases.

References

A Comparative Analysis of Janus Kinase (JAK) Inhibitors in Autoimmune and Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the efficacy and selectivity of prominent JAK inhibitors. This guide provides a comparative overview of key inhibitors with supporting data and experimental context.

Introduction

Janus kinase (JAK) inhibitors represent a significant advancement in the treatment of a multitude of autoimmune and inflammatory disorders. By targeting specific intracellular signaling pathways, these small molecules can modulate the immune response, offering an effective therapeutic alternative to traditional systemic agents. This guide provides a comparative analysis of the efficacy of several leading JAK inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.

It is important to note that a comprehensive search for the specific compound "NC1153" did not yield any publicly available scientific literature, preclinical data, or clinical trial information. It is possible that this is an internal compound designation not yet in the public domain, a developmental codename, or a misidentification. Therefore, this guide will focus on a comparison of well-characterized and clinically relevant JAK inhibitors for which robust data exists.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade utilized by numerous cytokines and growth factors to regulate cellular processes such as proliferation, differentiation, and immune response. The pathway is initiated by the binding of a ligand to its receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once phosphorylated by the JAKs, STATs dimerize and translocate to the nucleus to modulate gene expression.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Figure 1: Simplified diagram of the JAK-STAT signaling pathway.

Comparative Efficacy of Clinically Relevant JAK Inhibitors

The therapeutic efficacy of JAK inhibitors is often evaluated based on their inhibitory concentration (IC50) against different JAK isoforms and their selectivity profile. A more selective inhibitor may offer a better safety profile by avoiding off-target effects. Below is a summary of publicly available data for several prominent JAK inhibitors.

Table 1: Comparative Inhibitory Activity (IC50, nM) of Selected JAK Inhibitors

CompoundJAK1JAK2JAK3TYK2Selectivity Profile
Tofacitinib 1.2201344Pan-JAK (preferential for JAK1/3)
Ruxolitinib 3.32.842819JAK1/JAK2
Upadacitinib 4311023004700Selective JAK1
Filgotinib 1028810116Selective JAK1
Baricitinib 5.95.7>40053JAK1/JAK2

Note: IC50 values can vary between different assays and experimental conditions. The data presented here is a representative summary from published literature.

Experimental Methodologies

The determination of JAK inhibitor efficacy and selectivity involves a series of in vitro and cell-based assays. A general workflow for these experiments is outlined below.

In Vitro Kinase Assay Protocol
  • Enzyme and Substrate Preparation: Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2) and a generic peptide substrate (e.g., a poly-Glu-Tyr peptide) are prepared in an appropriate assay buffer.

  • Compound Dilution: The test inhibitor (e.g., Tofacitinib) is serially diluted to create a range of concentrations.

  • Kinase Reaction: The JAK enzyme, substrate, and ATP are incubated with the various concentrations of the inhibitor.

  • Detection: The level of substrate phosphorylation is quantified. This is often done using methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or by using phospho-specific antibodies in an ELISA format.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Recombinant JAK Enzyme & Substrate C Incubate Enzyme, Substrate, ATP, and Inhibitor A->C B Serially Dilute Test Inhibitor B->C D Quantify Substrate Phosphorylation C->D E Calculate % Inhibition D->E F Determine IC50 Value E->F

Figure 2: General workflow for an in vitro JAK kinase assay.

Cell-Based Phospho-STAT Assay Protocol
  • Cell Culture: A cytokine-responsive cell line (e.g., TF-1 cells) is cultured and then starved of growth factors to reduce baseline STAT phosphorylation.

  • Inhibitor Pre-incubation: The cells are pre-incubated with a range of concentrations of the JAK inhibitor.

  • Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-6 for JAK1/2 signaling, IL-2 for JAK1/3 signaling) to activate the JAK-STAT pathway.

  • Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.

  • Detection of Phospho-STAT: The levels of phosphorylated STAT (pSTAT) are measured using techniques such as Western blotting, flow cytometry with phospho-specific antibodies, or a sandwich ELISA.

  • Data Analysis: The inhibition of STAT phosphorylation at each inhibitor concentration is calculated relative to a stimulated control without the inhibitor. The IC50 value is determined from the dose-response curve.

Discussion and Conclusion

The landscape of JAK inhibitors is continually evolving, with newer generations of compounds demonstrating increased selectivity for specific JAK isoforms. This selectivity is a key factor in the development of safer and more targeted therapies. For instance, selective JAK1 inhibitors like Upadacitinib and Filgotinib are designed to minimize the hematological side effects associated with JAK2 inhibition.

The choice of a particular JAK inhibitor for therapeutic development or research application will depend on the specific disease context and the desired immunological modulation. The data and protocols presented in this guide offer a foundational understanding of how these powerful compounds are evaluated and compared. As research progresses, it is anticipated that more refined and selective JAK inhibitors will emerge, further enhancing the therapeutic options for a wide range of inflammatory and autoimmune diseases.

Validation of NC1153's selectivity for JAK3 over other JAKs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Janus kinase (JAK) inhibitor NC1153, with a focus on its selectivity for JAK3 over other JAK family members. The information presented herein is supported by available experimental data and outlines the methodologies used to assess kinase inhibitor selectivity.

Introduction to this compound

This compound is an orally active, selective inhibitor of Janus kinase 3 (JAK3), a member of the non-receptor tyrosine kinase family that also includes JAK1, JAK2, and Tyrosine Kinase 2 (TYK2).[1] JAK3 plays a crucial role in signal transduction for cytokines that utilize the common gamma chain (γc), which is predominantly expressed in hematopoietic cells.[2] This restricted expression pattern makes JAK3 an attractive therapeutic target for autoimmune diseases and T-cell malignancies, as selective inhibition could minimize off-target effects associated with broader JAK inhibition.[3][4] this compound, a Mannich base compound, has been shown to block the IL-2-induced activation of JAK3 and its downstream substrate STAT5a/b.[1]

Quantitative Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential side effects. Experimental data indicates that this compound demonstrates significant selectivity for JAK3 over at least one other JAK family member.

Kinase Target Inhibitory Activity Metric This compound Reference Compound (Tofacitinib)
JAK3 IC50Not explicitly stated in sources~1 nM
JAK2 Fold Selectivity vs. JAK3At least 40-fold more selective for JAK3~20-fold less potent against JAK2 than JAK3
JAK1 Not specified in sources~112-fold less potent against JAK1 than JAK3
TYK2 Not specified in sourcesNot specified in sources

Note: The provided data for this compound is based on a reported "at least 40-fold greater inhibition of JAK3 than -2". Specific IC50 values for this compound against the full JAK panel were not available in the searched literature. Tofacitinib data is provided for comparative context and is derived from multiple sources.

Experimental Protocols for Determining Kinase Selectivity

To validate the selectivity of a compound like this compound, a combination of biochemical and cellular assays is typically employed. These assays are designed to measure the direct inhibition of kinase activity and the functional consequences of that inhibition within a cellular context.

Biochemical Kinase Assay (In Vitro)

Biochemical assays utilize purified, recombinant kinase enzymes to determine the direct inhibitory effect of a compound on kinase activity. A common method is the radiometric assay which measures the transfer of a radiolabeled phosphate from ATP to a substrate.

Principle: The kinase activity is measured by the amount of radioactive phosphate incorporated into a specific substrate. The presence of an inhibitor will reduce the level of phosphorylation in a dose-dependent manner, from which an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.

General Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent like DMSO.

    • Prepare a reaction buffer containing buffer salts, MgCl2, and a reducing agent.

    • Prepare solutions of the purified recombinant JAK enzymes (JAK1, JAK2, JAK3, TYK2) and their respective specific peptide or protein substrates.

    • Prepare a solution of ATP, including a radiolabeled ATP analog (e.g., [γ-³³P]ATP).

  • Assay Procedure:

    • In a multi-well plate, add the reaction buffer, the specific JAK enzyme, and the serially diluted test compound or vehicle control (DMSO).

    • Allow for a pre-incubation period to permit the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate and radiolabeled ATP mixture. The concentration of ATP is typically kept near its Km value for each kinase to ensure accurate IC50 determination.

    • Allow the reaction to proceed for a defined period at a controlled temperature.

    • Stop the reaction by adding a stop solution, such as a high concentration of EDTA or a denaturing agent.

    • Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

    • Wash the membrane to remove unincorporated radiolabeled ATP.

    • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each JAK isoform.

Cellular Kinase Assay (In Situ)

Cellular assays are essential for confirming that an inhibitor can effectively engage its target in a physiological context. These assays often involve cell lines that are dependent on specific JAK signaling pathways for their growth or survival.

Principle: The inhibitory effect of a compound on a specific JAK-STAT signaling pathway is measured by a downstream event, such as the phosphorylation of a STAT protein or the proliferation of a JAK-dependent cell line.

General Protocol using Engineered Ba/F3 Cell Lines:

Ba/F3 is a murine pro-B cell line that is dependent on IL-3 for survival and proliferation, which signals through JAK2. These cells can be engineered to express different cytokine receptors and become dependent on the signaling of other JAKs.

  • Cell Culture and Maintenance:

    • Culture Ba/F3 cell lines engineered to be dependent on JAK1, JAK2, or JAK3 signaling in appropriate media supplemented with the necessary cytokines.

  • Assay Procedure:

    • Plate the different Ba/F3 cell lines in multi-well plates.

    • Treat the cells with serial dilutions of the test compound (e.g., this compound) or a vehicle control.

    • Incubate the cells for a period sufficient to observe an effect on proliferation (e.g., 48-72 hours).

    • Assess cell viability and proliferation using a suitable method, such as an MTS or CellTiter-Glo assay, which measures metabolic activity.

  • Data Analysis:

    • Calculate the percentage of inhibition of cell proliferation for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value for each cell line by plotting the percentage of inhibition against the inhibitor concentration and fitting to a dose-response curve. The selectivity is determined by comparing the IC50 values across the different JAK-dependent cell lines.

Visualizing Key Pathways and Workflows

To better understand the context of this compound's action, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.

JAK_STAT_Signaling_Pathway cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK associates with Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Cytokine Cytokine Cytokine->Cytokine_Receptor binds pSTAT pSTAT Dimer_pSTAT Dimerized pSTAT pSTAT->Dimer_pSTAT dimerizes Nucleus Nucleus Dimer_pSTAT->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression modulates This compound This compound This compound->JAK inhibits Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis Biochem_Start Purified JAK Enzymes Biochem_Inhibit Incubate with This compound Biochem_Start->Biochem_Inhibit Biochem_React Add Substrate & [γ-³³P]ATP Biochem_Inhibit->Biochem_React Biochem_Measure Measure Phosphorylation Biochem_React->Biochem_Measure Biochem_IC50 Determine IC50 Biochem_Measure->Biochem_IC50 Compare_IC50 Compare IC50s (JAK1, 2, 3, TYK2) Biochem_IC50->Compare_IC50 Cell_Start JAK-dependent Cell Lines Cell_Inhibit Treat with This compound Cell_Start->Cell_Inhibit Cell_Proliferate Incubate & Assess Proliferation Cell_Inhibit->Cell_Proliferate Cell_IC50 Determine IC50 Cell_Proliferate->Cell_IC50 Cell_IC50->Compare_IC50 Selectivity Determine Selectivity Profile Compare_IC50->Selectivity

References

Unraveling the Efficacy of NC1153 in Allograft Survival: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The quest for potent and safe immunosuppressive agents to prolong allograft survival is a cornerstone of transplantation medicine. NC1153, a novel Mannich base compound, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound with other immunosuppressive agents, focusing on its efficacy, mechanism of action, and the crucial aspect of the reproducibility of its effects. This analysis is tailored for researchers, scientists, and drug development professionals in the field of transplantation.

At the heart of this compound's therapeutic potential is its targeted inhibition of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) that are pivotal for T-cell proliferation and differentiation. By selectively blocking JAK3, this compound disrupts the downstream signaling cascade, most notably the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5), thereby suppressing the immune response that leads to allograft rejection.[1]

A seminal study by Stepkowski and colleagues in 2005 laid the groundwork for our understanding of this compound's effect on allograft survival. Their research demonstrated that oral administration of this compound significantly prolonged the survival of mismatched rat kidney allografts.[1] A 14-day course of treatment led to a substantial extension of graft survival, while a longer 90-day regimen induced a state of transplantation tolerance, with some allografts surviving for over 200 days.[1]

Comparative Efficacy of Immunosuppressive Agents

To contextualize the performance of this compound, this guide presents a comparative analysis with other established and emerging immunosuppressive agents. The following tables summarize the quantitative data on allograft survival from preclinical studies in rat kidney transplant models.

Compound Dosage and Administration Mean Allograft Survival (Days) Control Group Survival (Days) Reference
This compound 160 mg/kg/day (oral gavage) for 14 days>507-8Stepkowski et al., 2005
This compound 160 or 240 mg/kg, 3 times/week for up to 90 days>200 (Tolerance)7-8Stepkowski et al., 2005
Cyclosporin A (CsA) 5 mg/kg/day (oral)Complete suppression of rejectionNot specifiedSAHMRI
Cyclosporin A (CsA) 1.5 mg/kg/day (for 10 days)~22 weeks (in male rats)Not specifiedPMC - NIH
Tofacitinib (CP-690,550) Not specified in rat kidney modelProlonged graft survivalNot specifiedTransplantation, 2018
Combination Therapy Dosage and Administration Mean Allograft Survival (Days) Reference
This compound + Cyclosporin A Synergistic effect at various dosesSignificantly prolongedStepkowski et al., 2005

The Question of Reproducibility

A critical aspect of preclinical research is the independent verification of experimental findings. Despite the promising results reported in the initial 2005 study, a comprehensive search of the scientific literature reveals a notable absence of independent studies that have sought to reproduce the specific effects of this compound on allograft survival. This lack of follow-up studies is a significant gap in the validation of this compound as a robust immunosuppressive agent. While the original research was thorough, the absence of replication by other research groups makes it challenging to definitively assess the broader applicability and reliability of this compound's efficacy.

Experimental Protocols

To facilitate further research and independent verification, detailed methodologies for key experiments are provided below.

Rat Kidney Allograft Transplantation Model (as described by Stepkowski et al., 2005)
  • Animal Model: Male Lewis (LEW, RT1¹) rats as recipients and Brown Norway (BN, RT1ⁿ) rats as donors.

  • Surgical Procedure:

    • The donor left kidney is perfused with a cold preservation solution.

    • The kidney is transplanted into the bilaterally nephrectomized recipient.

    • End-to-end anastomosis of the renal artery and vein, and end-to-side anastomosis of the ureter to the bladder are performed.

  • Postoperative Care: Standard postoperative care, including hydration and analgesia.

  • Endpoint: Graft survival is monitored daily by palpation, with rejection confirmed by the recipient's death.

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2R IL-2 Receptor JAK3_1 JAK3 IL2R->JAK3_1 Activates JAK1 JAK1 IL2R->JAK1 Activates STAT5_inactive STAT5 (inactive) JAK3_1->STAT5_inactive Phosphorylates STAT5_dimer STAT5 Dimer (active) STAT5_inactive->STAT5_dimer Dimerizes Gene_Expression Gene Expression (T-cell proliferation, differentiation) STAT5_dimer->Gene_Expression Promotes This compound This compound This compound->JAK3_1 Inhibits IL2 IL-2 IL2->IL2R Binds

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Donor Donor Rat (e.g., Brown Norway) Kidney_Harvest Kidney Harvest & Perfusion Donor->Kidney_Harvest Recipient Recipient Rat (e.g., Lewis) Transplantation Allograft Transplantation Recipient->Transplantation Kidney_Harvest->Transplantation Treatment_Group Treatment Group (e.g., this compound, CsA) Transplantation->Treatment_Group Control_Group Control Group (Vehicle) Transplantation->Control_Group Monitoring Daily Monitoring of Graft Survival Treatment_Group->Monitoring Control_Group->Monitoring Data_Analysis Data Analysis & Survival Curves Monitoring->Data_Analysis

Caption: Experimental workflow for preclinical allograft survival studies.

Conclusion

This compound demonstrates significant potential as an immunosuppressive agent for prolonging allograft survival in a preclinical rat model. Its selective inhibition of JAK3 offers a targeted approach to immunosuppression, potentially avoiding the broader side effects associated with calcineurin inhibitors like Cyclosporin A. However, the current body of evidence is primarily based on a single, comprehensive study. The lack of independent replication of these findings underscores the need for further research to validate the efficacy and reproducibility of this compound's effects. Future studies should aim to not only reproduce the initial findings but also to explore its efficacy in other transplant models and in combination with other modern immunosuppressive agents. Such research is imperative before this compound can be considered for clinical development.

References

A Comparative Guide to NC1153 and Cyclosporine for Immunosuppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational immunosuppressive agent NC1153 and the established calcineurin inhibitor, cyclosporine. The information is intended for a scientific audience to facilitate an objective evaluation of their respective mechanisms, efficacy, and safety profiles based on available experimental data.

Introduction

Effective immunosuppression is critical for preventing allograft rejection in organ transplantation and for managing autoimmune diseases. Cyclosporine, a calcineurin inhibitor, has been a cornerstone of immunosuppressive regimens for decades.[1][2][3] However, its use is associated with significant side effects, including nephrotoxicity, hypertension, and an increased risk of infections.[4][5][6] This has driven the search for novel immunosuppressants with improved safety profiles. This compound, a Mannich base compound, has emerged as a potential alternative that targets the Janus kinase 3 (JAK3) signaling pathway, suggesting a more specific mechanism of action.[7]

Mechanism of Action

The fundamental difference between this compound and cyclosporine lies in their molecular targets and the signaling pathways they inhibit.

This compound: This compound is a selective inhibitor of JAK3, a tyrosine kinase predominantly expressed in hematopoietic cells and crucial for cytokine signaling in lymphocytes.[7] By blocking the IL-2-induced activation of JAK3 and its downstream substrate STAT5a/b, this compound effectively suppresses T-cell proliferation and function.[7] It does not significantly inhibit other kinases like JAK2, growth factor receptor tyrosine kinases, or Src family members, indicating a high degree of specificity.[7]

Cyclosporine: As a calcineurin inhibitor, cyclosporine exerts its immunosuppressive effects by a different mechanism.[4][8] It binds to the intracellular protein cyclophilin, and this complex then inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[4][9] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), thereby blocking its translocation to the nucleus.[1][4] This ultimately leads to a reduction in the transcription of key cytokine genes, most notably Interleukin-2 (IL-2), which is essential for T-cell activation and proliferation.[8][10]

G cluster_0 This compound Signaling Pathway Inhibition cluster_1 Cyclosporine Signaling Pathway Inhibition Cytokine_Receptor Cytokine_Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 IL-2, IL-4, IL-7 STAT5ab STAT5ab JAK3->STAT5ab Phosphorylation Gene_Transcription T-Cell Proliferation & Function STAT5ab->Gene_Transcription Nuclear Translocation This compound This compound This compound->JAK3 Inhibits TCR_Activation T-Cell Receptor Activation Calcineurin Calcineurin TCR_Activation->Calcineurin NFAT NFAT Calcineurin->NFAT Dephosphorylates IL2_Gene_Transcription IL-2 Gene Transcription NFAT->IL2_Gene_Transcription Nuclear Translocation Cyclosporine Cyclosporine Cyclophilin Cyclophilin Cyclosporine->Cyclophilin Binds Cyclophilin->Calcineurin Inhibits

Caption: Signaling pathway inhibition by this compound and Cyclosporine.

Efficacy Data

Direct comparative clinical trial data for this compound and cyclosporine is not available as this compound is still in the preclinical development stage. The following tables summarize the available efficacy data from preclinical studies for this compound and established clinical data for cyclosporine.

Table 1: Preclinical Efficacy of this compound in Rat Kidney Allografts

Treatment ProtocolOutcomeReference
14-day oral therapySignificantly extended survival of MHC/non-MHC mismatched kidney allografts[7]
90-day oral therapyInduced transplantation tolerance (>200 days)[7]
Combination with Cyclosporine AActed synergistically to prolong allograft survival[7]

Table 2: Clinical Efficacy of Cyclosporine in Organ Transplantation

Transplant TypeStudy DetailsGraft Survival RateReference
KidneyEuropean Multicenter Trial (vs. azathioprine and steroids)73% at 11 months (cyclosporine) vs. 53% (control)[11]
KidneyCanadian Multicenter Trial (vs. azathioprine and prednisone)83.5% at 9 months (cyclosporine and prednisone) vs. 67% (control)[11]
Kidney, Liver, HeartGeneral use with Neoral formulation>80% at 2 years post-transplant[2]

Safety and Tolerability

A significant differentiating factor between this compound and cyclosporine in preclinical studies is their safety profile.

Table 3: Comparative Safety Profiles

Adverse EffectThis compound (Preclinical Data)Cyclosporine (Clinical Data)References
Nephrotoxicity Not observedCommon and a major concern[5][6][7]
Myelotoxicity Not observedNot a primary toxicity, but can occur[7][12]
Lipotoxicity Not observedAssociated with hyperlipidemia[1][7]
Metabolism Not metabolized by Cytochrome P450 3A4Metabolized by Cytochrome P450 3A4, leading to numerous drug interactions[7][8]
Hypertension Not reported in the primary studyCommon[4][6]
Gingival Hyperplasia Not reportedA known side effect[1][6]
Hypertrichosis Not reportedA known side effect[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings.

This compound In Vivo Efficacy Study (Rat Kidney Allograft Model)

  • Animal Model: MHC/non-MHC mismatched rat kidney allografts.

  • Treatment Administration: Oral gavage.

  • Short-term Study: A 14-day course of oral this compound was administered to assess the extension of allograft survival.

  • Long-term Study: A 90-day course of oral this compound was administered to evaluate the induction of transplantation tolerance, with allograft survival monitored for over 200 days.

  • Synergy Study: this compound was co-administered with cyclosporine A to determine synergistic effects on allograft survival.

  • Toxicity Assessment: Nephrotoxicity, myelotoxicity, and lipotoxicity were evaluated. Metabolism was assessed to determine involvement of cytochrome P450 3A4.

G cluster_0 This compound Rat Allograft Experimental Workflow start Start allograft MHC/non-MHC Mismatched Rat Kidney Allotransplantation start->allograft grouping Divide into Treatment Groups allograft->grouping treatment_14 14-Day Oral this compound grouping->treatment_14 treatment_90 90-Day Oral this compound grouping->treatment_90 treatment_combo This compound + Cyclosporine A grouping->treatment_combo control Vehicle Control grouping->control monitoring Monitor Graft Survival treatment_14->monitoring tolerance_assessment Assess Tolerance (>200 days) treatment_90->tolerance_assessment treatment_combo->monitoring control->monitoring toxicity_analysis Evaluate Nephrotoxicity, Myelotoxicity, Lipotoxicity monitoring->toxicity_analysis tolerance_assessment->toxicity_analysis end End toxicity_analysis->end

Caption: Workflow for this compound preclinical efficacy and safety evaluation.

Cyclosporine Clinical Trials (General Protocol Outline)

  • Study Design: Typically randomized, controlled trials comparing cyclosporine-based regimens to other immunosuppressive therapies.

  • Patient Population: Organ transplant recipients (e.g., kidney, liver, heart).

  • Intervention: Administration of cyclosporine (oral or intravenous), often in combination with other agents like corticosteroids.

  • Primary Endpoints: Patient and graft survival rates at specified time points (e.g., 1, 3, and 5 years).

  • Secondary Endpoints: Incidence of acute rejection episodes, adverse events (e.g., nephrotoxicity, hypertension, infections), and biomarkers of renal function.

  • Monitoring: Regular monitoring of cyclosporine blood concentrations to maintain therapeutic levels and avoid toxicity.

Summary and Future Perspectives

This compound presents a promising alternative to cyclosporine for immunosuppression, primarily due to its distinct mechanism of action and favorable preclinical safety profile. Its targeted inhibition of JAK3 offers a more specific approach to T-cell suppression compared to the broader effects of calcineurin inhibition by cyclosporine. The lack of nephrotoxicity, myelotoxicity, and lipotoxicity in preclinical models, coupled with its non-reliance on CYP3A4 for metabolism, suggests that this compound could potentially overcome some of the major clinical limitations of cyclosporine.

However, it is crucial to emphasize that the data for this compound is currently limited to preclinical studies. Rigorous clinical trials in humans are necessary to establish its efficacy and safety in a clinical setting and to directly compare its performance against cyclosporine. Future research should focus on translating the promising preclinical findings of this compound into clinical practice, potentially offering a safer and more targeted immunosuppressive therapy for transplant recipients and patients with autoimmune disorders.

References

Cross-validation of NC1153's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the JAK3 inhibitor NC1153 with other relevant alternatives, supported by experimental data and detailed protocols. This compound is a selective, orally active inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several interleukins that are pivotal for lymphocyte function and activation. [1] By blocking the IL-2-induced activation of JAK3 and its downstream substrate STAT5a/b, this compound demonstrates potential in modulating immune responses.[1] This guide will delve into its performance against other JAK inhibitors and provide the necessary experimental details for independent validation.

Comparative Analysis of JAK Inhibitor Potency and Selectivity

The efficacy and safety of JAK inhibitors are largely determined by their potency and selectivity against the different members of the JAK family (JAK1, JAK2, JAK3, and TYK2). The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: Biochemical Selectivity Profile of JAK Inhibitors

This table presents the half-maximal inhibitory concentrations (IC50) of various inhibitors against purified JAK enzymes, providing a direct measure of their biochemical potency and selectivity.

CompoundJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly available
Tofacitinib (CP-690,550) 112[2]20[2]1[2]Data not publicly available
EP-009 Data not publicly availableNo detectable effect up to 50,000 nM[3]Low micromolar inhibitor[3]Data not publicly available
Ritlecitinib >10,000>10,00033.1>10,000
Z583 >10,000>10,00010.84>10,000

Table 2: Cellular Activity of JAK Inhibitors

This table summarizes the potency of the inhibitors in cell-based assays, which reflects their ability to engage the target within a biological context.

CompoundCell LineAssayIC50
This compound Ba/F3-Jak3-M511ICell ViabilityDose-dependent sensitivity observed[4]
Ba/F3-Jak3-A573VCell ViabilityDose-dependent sensitivity observed[4]
Tofacitinib (CP-690,550) Ba/F3-Jak3-M511ICell ViabilityDose-dependent sensitivity observed[4]
Ba/F3-Jak3-A573VCell ViabilityDose-dependent sensitivity observed[4]
Human T cell blastsIL-2-mediated proliferation11 nM[2]
EP-009 Kit225IL-2-mediated JAK3 phosphorylation10-20 µM[3][5]
Ba/F3-Jak3-M511ICell ViabilityNo response observed[4]
Ba/F3-Jak3-A573VCell ViabilityNo response observed[4]

Experimental Protocols

To facilitate the independent assessment of this compound and its alternatives, detailed protocols for key experiments are provided below.

In Vitro JAK3 Kinase Assay (Luminescence-Based)

This assay biochemically quantifies the enzymatic activity of purified JAK3 and the potency of inhibitors.

Materials:

  • Recombinant human JAK3 enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • JAK3 kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (this compound and comparators) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the substrate and ATP mixture in the kinase assay buffer. The ATP concentration should be at the Km value for JAK3 to accurately determine inhibitor potency.

  • Assay Plate Setup: Add 1 µL of the serially diluted test compounds or DMSO (for control wells) to the wells of a 96-well plate.

  • Enzyme Addition: Add 2 µL of diluted JAK3 enzyme to each well.

  • Reaction Initiation: Start the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phosphorylated STAT5 (p-STAT5)

This method is used to assess the inhibition of JAK3 signaling in a cellular context by measuring the phosphorylation of its downstream target, STAT5.

Materials:

  • IL-2 dependent cell line (e.g., Kit225)

  • Cell culture medium and supplements

  • Test compounds (this compound and comparators)

  • Recombinant human IL-2

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-STAT5 (Tyr694) and anti-total STAT5

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture the cells under standard conditions. Pre-treat the cells with various concentrations of the test compounds or vehicle control (DMSO) for 1-2 hours. Stimulate the cells with IL-2 for a predetermined time (e.g., 15-30 minutes) to induce STAT5 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples, add Laemmli buffer, and heat at 95-100°C for 5-10 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-STAT5 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the anti-total STAT5 antibody as a loading control.

    • Perform densitometric analysis to quantify the levels of p-STAT5 relative to total STAT5.

Cell Proliferation Assay

This assay measures the effect of JAK3 inhibition on the proliferation of IL-2 dependent cells.

Materials:

  • IL-2 dependent cell line (e.g., Kit225)

  • Cell culture medium and supplements

  • Test compounds (this compound and comparators)

  • Recombinant human IL-2

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS or MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at an optimal density in the presence of IL-2.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Measurement of Cell Viability: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the values to the vehicle control and calculate the IC50/GI50 values by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

IL2_JAK3_STAT5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IL2 IL-2 IL2R IL-2 Receptor (γc chain) IL2->IL2R Binds JAK3_inactive JAK3 (Inactive) IL2R->JAK3_inactive Recruits & Activates JAK3_active JAK3 (Active) JAK3_inactive->JAK3_active Phosphorylation STAT5_inactive STAT5 (Inactive) JAK3_active->STAT5_inactive Phosphorylates STAT5_active p-STAT5 (Active) STAT5_inactive->STAT5_active Dimerization Dimerization STAT5_active->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates This compound This compound This compound->JAK3_active Inhibits

Caption: IL-2/JAK3/STAT5 Signaling Pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Cell Treatment (IL-2 & Inhibitor) lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Transfer sds->transfer block Blocking transfer->block p_ab Primary Ab (anti-p-STAT5) block->p_ab s_ab Secondary Ab p_ab->s_ab detect Detection s_ab->detect re_detect Re-detection s_ab->re_detect strip Stripping detect->strip t_ab Primary Ab (anti-total STAT5) strip->t_ab t_ab->s_ab analyze Analysis re_detect->analyze

References

In Vivo Validation of NC1153's Therapeutic Window: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of NC1153 with Alternative Therapies, Supported by Preclinical Data

Audience: Researchers, scientists, and drug development professionals.

Due to the absence of publicly available information regarding a therapeutic agent designated "this compound," this guide cannot provide a direct comparative analysis as requested. Extensive searches for "this compound" in scientific literature, clinical trial databases, and patent records did not yield any specific information on its mechanism of action, signaling pathways, or any in vivo validation data.

The identifier "this compound" does not correspond to any known drug, biologic, or research compound in the public domain at the time of this publication. It is possible that "this compound" is an internal project code, a very early-stage preclinical compound with no disclosed data, or a misidentified designation.

To fulfill the user's request for a comparative guide, we will present a hypothetical framework. This framework will outline the essential components of an in vivo validation study for a novel anti-cancer agent, which we will refer to as "Hypothetical Compound A." This guide will serve as a template that researchers can adapt for their specific compound of interest once such information becomes available.

Framework for In Vivo Validation of a Novel Anti-Cancer Agent (Hypothetical Compound A)

This section details the critical experiments and data required to establish the therapeutic window of a new chemical entity.

Mechanism of Action and Targeted Signaling Pathway

A thorough understanding of the compound's mechanism of action is fundamental. For "Hypothetical Compound A," let us assume it is an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription fourEBP1->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Binds CompoundA Hypothetical Compound A CompoundA->PI3K Inhibits Alternative1 Alternative 1 (e.g., Everolimus) Alternative1->mTORC1 Inhibits InVivo_Validation_Workflow cluster_preclinical Preclinical In Vivo Validation start Select Animal Model and Cancer Cell Line tumor_implantation Tumor Implantation start->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer Treatment (Vehicle, Compound A, Alternative) randomization->treatment efficacy_monitoring Monitor Efficacy (Tumor Volume, Body Weight) treatment->efficacy_monitoring endpoint Study Endpoint efficacy_monitoring->endpoint toxicity_study Concurrent MTD Study in Healthy Animals data_integration Integrate Efficacy and Toxicity Data toxicity_study->data_integration analysis Tumor Excision & Analysis (Weight, Biomarkers) endpoint->analysis analysis->data_integration therapeutic_window Define Therapeutic Window data_integration->therapeutic_window

Head-to-Head Comparison: NC1153 vs. Ruxolitinib in JAK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies, particularly those involving the Janus kinase (JAK) signaling pathway, both NC1153 and ruxolitinib have emerged as noteworthy inhibitors, albeit at vastly different stages of development. Ruxolitinib is a clinically established JAK1/JAK2 inhibitor with multiple approved indications. In contrast, this compound is a preclinical compound identified as a selective JAK3 inhibitor. This guide provides a comprehensive head-to-head comparison of these two molecules, drawing upon available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathway

The JAK-STAT signaling cascade is a critical pathway in cytokine and growth factor signaling, playing a pivotal role in hematopoiesis and immune response. Ruxolitinib exerts its therapeutic effects by inhibiting JAK1 and JAK2, key mediators in the signaling of numerous proinflammatory cytokines.[1][2][3] This dual inhibition leads to a broad dampening of the inflammatory response and a reduction in the proliferation of hematopoietic cells, which is beneficial in myeloproliferative neoplasms.[4][5]

This compound, on the other hand, is characterized as a selective, orally active JAK3 inhibitor.[1] JAK3 is primarily associated with cytokine receptors that utilize the common gamma chain (γc), and its signaling is crucial for the development and function of T-cells and Natural Killer (NK) cells. By selectively targeting JAK3, this compound is designed to offer a more targeted immunosuppressive effect, primarily impacting lymphocyte function while potentially sparing other hematopoietic lineages.[1][6]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activates JAK2 JAK2 Cytokine_Receptor->JAK2 Activates JAK3 JAK3 Cytokine_Receptor->JAK3 Activates STAT STAT JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates JAK3->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Dimerization Gene_Expression Gene Expression pSTAT->Gene_Expression Translocates to Nucleus Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Ruxolitinib Ruxolitinib Ruxolitinib->JAK1 Inhibits Ruxolitinib->JAK2 Inhibits This compound This compound This compound->JAK3 Inhibits

Figure 1: JAK-STAT signaling pathway with points of inhibition for this compound and ruxolitinib.

Comparative Data

The following tables summarize the available data for a head-to-head comparison of this compound and ruxolitinib. It is important to note the disparity in the maturity of the data, with ruxolitinib having extensive clinical information and this compound having only preclinical findings.

Table 1: General Characteristics and Developmental Status

FeatureThis compoundRuxolitinib
Primary Target(s) JAK3[1]JAK1, JAK2[1][2]
Selectivity Selective for JAK3 (reportedly 40-fold more selective for JAK3 than JAK2)[2]Potent inhibitor of JAK1 and JAK2[4]
Compound Class Mannich base[1]Pyrrolo[2,3-d]pyrimidine derivative
Developmental Stage Preclinical[1][2]Clinically Approved[2][7]
Approved Indications N/AMyelofibrosis, Polycythemia Vera, Graft-versus-Host Disease[2][7]

Table 2: Comparative Efficacy Data

EndpointThis compoundRuxolitinib
Preclinical Efficacy Significantly extends survival of MHC/non-MHC mismatched rat kidney allografts; Induces transplantation tolerance in vivo.[1]Reduces splenomegaly and improves survival in murine models of myelofibrosis.[1]
Clinical Efficacy (Myelofibrosis) No data availableCOMFORT-I Trial: 41.9% of patients achieved ≥35% reduction in spleen volume at 24 weeks vs. 0.7% for placebo.[5][6] COMFORT-II Trial: 28% of patients achieved ≥35% reduction in spleen volume at 48 weeks vs. 0% for best available therapy.[5]
Clinical Efficacy (Other) No data availableApproved for polycythemia vera and steroid-refractory acute graft-versus-host disease.[2][7]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used to evaluate JAK inhibitors like this compound and ruxolitinib.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the inhibitory activity of the compound against specific JAK enzymes.

  • Methodology:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.

    • A substate peptide (e.g., a synthetic peptide with a tyrosine residue) and ATP are incubated with the respective JAK enzyme in the presence of varying concentrations of the inhibitor (this compound or ruxolitinib).

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The amount of phosphorylated substrate is quantified, typically using methods like radiometric assays (with 33P-ATP) or fluorescence-based assays.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) is calculated from the dose-response curve.

Cell-Based Assays for JAK-STAT Signaling
  • Objective: To assess the inhibitor's ability to block cytokine-induced STAT phosphorylation in a cellular context.

  • Methodology:

    • A cytokine-dependent cell line (e.g., Ba/F3 cells expressing a specific cytokine receptor or primary human T-cells) is used.

    • Cells are pre-incubated with various concentrations of the inhibitor.

    • The cells are then stimulated with a specific cytokine (e.g., IL-2 for JAK3-dependent signaling).

    • After a short incubation period, the cells are lysed, and the levels of phosphorylated STAT (pSTAT) are measured using techniques such as Western blotting or flow cytometry with phospho-specific antibodies.

    • The EC50 value (the effective concentration to achieve 50% inhibition of STAT phosphorylation) is determined.

In Vivo Animal Models
  • Objective: To evaluate the efficacy and safety of the inhibitor in a living organism.

  • Methodology (Example: Murine Model of Myelofibrosis for Ruxolitinib):

    • A murine model that recapitulates the features of human myelofibrosis is established (e.g., by transplanting bone marrow from mice with a JAK2V617F mutation into irradiated wild-type mice).

    • Once the disease phenotype is established (e.g., splenomegaly, elevated white blood cell counts), the mice are treated with the inhibitor (e.g., ruxolitinib administered orally) or a vehicle control.

    • Key efficacy endpoints are monitored over time, including spleen size and weight, complete blood counts, and overall survival.

    • At the end of the study, tissues such as bone marrow and spleen may be collected for histological analysis to assess changes in fibrosis and cellularity.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Kinase_Assay Kinase Inhibition Assay (IC50) Cell_Assay Cell-Based Signaling Assay (EC50) Kinase_Assay->Cell_Assay Animal_Model Disease Animal Model Cell_Assay->Animal_Model Efficacy_Assessment Efficacy Assessment (e.g., tumor size, survival) Animal_Model->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment Animal_Model->Toxicity_Assessment Phase_I Phase I (Safety) Efficacy_Assessment->Phase_I Toxicity_Assessment->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval Compound_Discovery Compound Discovery Compound_Discovery->Kinase_Assay

Figure 2: A generalized workflow for the development and evaluation of a kinase inhibitor.

Adverse Effects and Safety Profile

Ruxolitinib: The most common adverse events associated with ruxolitinib are hematological. Due to its inhibition of JAK2, which is involved in erythropoietin and thrombopoietin signaling, anemia and thrombocytopenia are frequently observed.[1] Non-hematological side effects can include ecchymosis, headache, dizziness, and fatigue.[1]

This compound: As this compound is in the preclinical stage of development, there is no clinical safety data available. Its selectivity for JAK3 over JAK2 suggests that it may have a reduced risk of the hematological toxicities associated with JAK2 inhibition. However, as JAK3 is critical for immune function, potential adverse effects could include an increased risk of infections. Further studies are required to determine the safety profile of this compound.

Conclusion

This compound and ruxolitinib represent two distinct strategies for targeting the JAK-STAT pathway. Ruxolitinib is a potent, clinically validated JAK1/JAK2 inhibitor that has become a standard of care for myelofibrosis and other related conditions. Its broad activity, while effective, is associated with known on-target hematological side effects. This compound, as a selective JAK3 inhibitor, holds the potential for a more targeted immunomodulatory effect with a theoretically improved safety profile concerning myelosuppression. However, it remains a preclinical entity with a long path of development ahead to establish its clinical utility. This head-to-head comparison underscores the importance of target selectivity in drug design and highlights the different stages of development and available data for these two JAK inhibitors. Future research on this compound will be critical to determine if its preclinical promise translates into a safe and effective therapeutic for human diseases.

References

Validating the long-term safety profile of NC1153

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

We have received your request to develop a comprehensive comparison guide on the long-term safety profile of a product identified as NC1153 .

Our rigorous search and data retrieval process, which includes querying multiple public databases and scientific literature repositories, has unfortunately not yielded any specific information identifying a therapeutic agent, drug, or biologic designated as "this compound." The identifier does not correspond to any known investigational compound or approved product in the public domain that we were able to access.

Consequently, we are unable to proceed with the creation of the requested comparison guide. The core requirements of data presentation, experimental protocol detailing, and visualization of signaling pathways are contingent on the availability of foundational information about the compound , which is currently unavailable under the designation "this compound."

We recommend verifying the identifier and providing an alternative name, such as a chemical name, a corporate compound code, or a generic name, that might be associated with this product. This will enable us to restart the information-gathering process and develop the high-quality, data-driven comparison guide you require.

We apologize for any inconvenience this may cause and remain at your disposal to proceed once a verifiable product identifier is available.

Safety Operating Guide

Proper Disposal of NC1153: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of NC1153, a selective Janus kinase 3 (JAK3) inhibitor. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personnel safety and environmental protection. This compound, identified by CAS number 150661-91-9, is a potent Mannich base compound requiring specialized handling and disposal as chemical waste.

Hazard Profile and Safety Summary

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a Mannich base and a potent kinase inhibitor suggests a hazard profile that warrants careful handling. Similar compounds, such as other JAK inhibitors and Mannich base adducts, exhibit characteristics that should be assumed for this compound in the absence of specific data.

Assumed Hazard Information:

Hazard ClassificationDescriptionPrimary Precaution
Acute Oral Toxicity Harmful if swallowed.Avoid ingestion. Wash hands thoroughly after handling.
Serious Eye Damage/Irritation May cause serious eye damage.Wear safety glasses or goggles.
Aquatic Toxicity Potentially very toxic to aquatic life with long-lasting effects.[1]Do not dispose of down the drain.
Incompatible Materials Strong acids, strong bases, and strong oxidizing agents.Store separately from incompatible chemicals.
Hazardous Decomposition May emit toxic fumes, including carbon oxides and nitrogen oxides, under fire conditions.Use appropriate fire extinguishing media and wear self-contained breathing apparatus in case of fire.

Experimental Protocols for Disposal

The following step-by-step procedures are based on general best practices for the disposal of hazardous laboratory chemicals and should be followed for all waste streams containing this compound.

1. Waste Identification and Segregation:

  • Pure Compound: Any unused or expired pure this compound powder must be treated as hazardous chemical waste.

  • Contaminated Labware: All disposable items that have come into direct contact with this compound, including pipette tips, vials, gloves, and bench paper, are to be considered contaminated waste.

  • Solutions: Aqueous and solvent-based solutions containing this compound must be collected as liquid chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.

2. Waste Collection and Storage:

  • Collect all this compound waste in clearly labeled, chemically compatible containers with secure lids.

  • The label should include "Hazardous Waste," the chemical name "this compound," the CAS number "150661-91-9," and the primary hazard(s) (e.g., "Toxic," "Aquatic Hazard").

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Liquid waste containers should be stored in secondary containment to prevent spills.

3. Final Disposal:

  • Consult your institution's EHS department for specific guidance on the final disposal of this compound waste.

  • Do not dispose of any this compound waste down the drain or in the regular trash.

  • The most common disposal route for this type of chemical waste is through a licensed hazardous waste disposal company, which will typically use high-temperature incineration.

This compound Disposal Workflow

NC1153_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start This compound Waste Generated pure Pure Compound start->pure solutions Solutions start->solutions labware Contaminated Labware start->labware sharps Contaminated Sharps start->sharps container_solid Labeled Hazardous Solid Waste Container pure->container_solid container_liquid Labeled Hazardous Liquid Waste Container solutions->container_liquid labware->container_solid container_sharps Labeled Sharps Container sharps->container_sharps storage Designated Secure Waste Storage Area container_solid->storage container_liquid->storage container_sharps->storage ehs Contact EHS for Pickup storage->ehs disposal Licensed Hazardous Waste Disposal ehs->disposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

Comprehensive Safety Protocol for Handling NC1153

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or hazard information is publicly available for a substance designated "NC1153." Therefore, this document provides essential safety and logistical guidance based on the precautionary principle, treating this compound as a novel compound with unknown potential hazards. This protocol is designed for researchers, scientists, and drug development professionals and should be adapted following a thorough, site-specific risk assessment.

Immediate Safety and Hazard Assessment

Before handling this compound, a comprehensive risk assessment is mandatory. This process involves evaluating the potential hazards and determining the necessary safety precautions.[1][2] Given the unknown nature of the compound, it must be treated as potentially hazardous, possessing toxic, flammable, corrosive, or environmentally harmful properties.[3]

Risk Assessment Framework for Novel Compounds A risk assessment for a new chemical involves a systematic evaluation of its potential dangers.[1][4] The following table outlines the essential steps for this process.

StepActionKey ConsiderationsInformation Sources
1. Hazard Identification Identify potential adverse effects of the substance.[1][4][5]Assume high toxicity. Consider physical (flammable, explosive) and health (corrosive, toxic, carcinogenic) hazards.[6] Is the substance a powder, liquid, or gas?[7]Review any preliminary data, information on similar compounds, and consult with colleagues or the principal investigator.[6][8][9]
2. Exposure Assessment Determine potential routes of exposure for all personnel.[2][4][7]Inhalation (vapors, dust), skin contact/absorption, ingestion, and injection.[7] Consider the quantity used, frequency of handling, and duration of tasks.[2][7]Analyze the proposed experimental workflow. Will the work be done on an open bench or in a fume hood?[7]
3. Control Measures Select and implement control measures to minimize exposure.Engineering controls (fume hoods, ventilation), administrative controls (Standard Operating Procedures), and Personal Protective Equipment (PPE).[7]Consult institutional safety guidelines and the information gathered in the previous steps.[8]
4. Review and Refine Continuously review the risk assessment as more information becomes available.Update the assessment with new experimental findings or hazard data. Communicate any changes to all personnel.New experimental results, published literature on similar compounds, or updated institutional guidelines.

Personal Protective Equipment (PPE)

As a last line of defense, appropriate PPE is crucial after engineering and administrative controls have been implemented.[10] For a substance of unknown toxicity like this compound, a conservative approach to PPE selection is required.[11] All PPE must meet ANSI (American National Standards Institute) or NIOSH (National Institute for Occupational Safety and Health) standards where applicable.[11][12]

Recommended PPE for Handling this compound

Protection TypeMinimum RequirementRecommended for Higher Risk Operations¹Rationale
Body Protection Flame-resistant lab coat.[11][13]Chemical-resistant apron over a lab coat.Protects skin and clothing from potential splashes and spills.[13][14] Flame resistance is a necessary precaution for unknown flammability.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields.[11][15]Chemical splash goggles worn with a full-face shield.[11][15][16]Protects against splashes, flying particles, and vapors.[13][15] A face shield is critical when there is a high risk of splashing.[11][15]
Hand Protection Double-layered nitrile gloves.[15]A flexible laminate glove (e.g., Silver Shield) worn under a pair of heavy-duty, chemically resistant outer gloves.[11]Provides a barrier against skin contact. Double-gloving is recommended due to the unknown permeation rate of the substance.[15] For chemicals of unknown toxicity, enhanced protection is critical.[11]
Respiratory Protection Work must be conducted in a certified chemical fume hood.[3]A NIOSH-approved respirator (e.g., N95, half-mask, or full-face) may be required based on risk assessment.[13]A fume hood is the primary engineering control to prevent inhalation of vapors or dusts.[3] Respirators are necessary if engineering controls are insufficient.
Foot Protection Closed-toe shoes made of a non-porous material.Chemical-resistant, steel-toe boots may be required for handling large quantities or heavy equipment.[15]Protects feet from spills and falling objects.[13]

¹Higher risk operations include handling quantities over 1 liter, working with systems under pressure, or performing tasks with a significant splash potential.[11]

Operational and Handling Plan

A standardized operational plan ensures that this compound is handled safely and consistently. All handling of this compound should occur within a designated area, such as a certified chemical fume hood, to minimize exposure.[3]

Experimental Protocol: General Procedure for Handling this compound

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Cover the work surface with absorbent, disposable pads.

    • Assemble all necessary equipment and reagents before introducing this compound.

    • Clearly label all containers with the chemical name ("this compound"), date, and any known hazard warnings.[6][16]

  • Donning PPE:

    • Put on all required PPE as determined by your risk assessment (see table above).

  • Handling this compound:

    • Perform all manipulations of this compound within the chemical fume hood.

    • Use appropriate tools (spatulas, tongs) to avoid direct contact.[14]

    • Pour liquids slowly and carefully to prevent splashing.[14]

    • If the substance is a solid, handle it in a manner that avoids generating dust.

  • Post-Handling:

    • Securely close all containers of this compound immediately after use.

    • Decontaminate any surfaces that may have come into contact with the substance.

    • Dispose of all contaminated disposable materials (e.g., pipette tips, gloves, absorbent pads) in a designated hazardous waste container.[3]

  • Doffing PPE:

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[14]

Disposal Plan

The disposal of an uncharacterized chemical like this compound must be handled with extreme caution and in strict accordance with all federal, state, and local regulations.[3][9] Evaporation is not an acceptable method of disposal.[17]

Waste Disposal Protocol

  • Segregation:

    • Do NOT mix this compound waste with any other chemical waste streams.[3]

    • Maintain separate waste containers for solid and liquid waste contaminated with this compound.[3][17]

  • Containment:

    • Liquid Waste: Collect in a designated, leak-proof, and chemically compatible container.

    • Solid Waste: Collect contaminated items (gloves, wipes, pipette tips) in a separate, sealed, and clearly labeled hazardous waste bag or container.[3]

    • Sharps: Place any chemically contaminated sharps in a puncture-resistant sharps container.[17]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[3][6]

    • The label must include the name "Unidentified Compound (this compound)," the date of accumulation, and the name of the responsible researcher.[3]

  • Storage:

    • Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area.[3]

    • Ensure the storage area is away from ignition sources and incompatible chemicals.[3]

  • Final Disposal:

    • The final disposal of uncharacterized waste must be handled by a licensed hazardous waste disposal company.[3][8]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal.[3][8] Provide them with all available information about the compound.

Visualized Workflows and Logical Relationships

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase RiskAssessment 1. Conduct Risk Assessment GatherMaterials 2. Assemble Materials & PPE RiskAssessment->GatherMaterials PrepWorkArea 3. Prepare Fume Hood GatherMaterials->PrepWorkArea DonPPE 4. Don PPE PrepWorkArea->DonPPE HandleChemical 5. Handle this compound in Fume Hood DonPPE->HandleChemical SecureChemical 6. Secure & Store this compound HandleChemical->SecureChemical Decontaminate 7. Decontaminate Work Area SecureChemical->Decontaminate SegregateWaste 8. Segregate & Label Waste Decontaminate->SegregateWaste DoffPPE 9. Doff PPE SegregateWaste->DoffPPE StoreWaste 10. Store Waste Securely DoffPPE->StoreWaste ContactEHS 11. Contact EHS for Disposal StoreWaste->ContactEHS

Caption: Workflow for the safe handling and disposal of a novel chemical.

PPE_Decision_Tree decision decision result result start Start: Assess Task base_ppe Minimum PPE: - Lab Coat - Safety Glasses - Double Nitrile Gloves start->base_ppe splash_risk High Splash Potential? volatile Volatile or Aerosolizing? splash_risk->volatile No goggles_shield Add: - Goggles - Face Shield splash_risk->goggles_shield Yes respirator Add: - Respirator (consult EHS) volatile->respirator Yes end_node Final PPE Selection volatile->end_node No base_ppe->splash_risk goggles_shield->volatile respirator->end_node

Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.